molecular formula C28H27ClN3NaO5 B611400 TM5275 sodium

TM5275 sodium

Cat. No.: B611400
M. Wt: 544.0 g/mol
InChI Key: JSHSGBIWNPQCQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

TM5275 is an inhibitor of plasminogen activator inhibitor 1 (PAI-1;  IC50 = 6.95 µM), a serine-protease inhibitor involved in thrombosis. TM5275 inhibits formation of a complex consisting of tissue plasminogen activator (tPA), PAI-1, and GFP on vascular endothelial cells (VECs) in vitro, prolonging the time that tPA is retained on VECs. It also enhances fibrin clot dissolution and plasminogen accumulation in vitro and has antithrombotic effects in rat models of thrombosis. TM5275 (10 and 50 mg/kg) decreases blood clot weight in an arteriovenous shunt thrombosis model and increases the time to primary occlusion in a ferric chloride-treated carotid artery thrombosis model when used at doses of 1 and 3 mg/kg. In a cynomolgus monkey model of photochemical-induced arterial thrombosis, TM5275 (10 mg/kg) increases the time to primary occlusion. It does not affect platelet activity, activated partial thromboplastin time, prothrombin time, or prolong bleeding time.>TM 5275 sodium salt is an orally bioavailable plasminogen activator inhibitor-1 (PAI-1) inhibitor.

Properties

IUPAC Name

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHSGBIWNPQCQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core of Inhibition: A Technical Guide to the TM5275 Sodium Binding Site on PAI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The inhibitory potency and cellular effects of TM5275 have been quantified in various studies. The following tables summarize the key quantitative data available for TM5275.

ParameterValueMethodReference
IC50 6.95 µMChromogenic AssayMedChemExpress, Selleck Chemicals.[1][2]
Cell Line IC50 Assay Reference
HT10809.7 - 60.3 µM (range)Cell Viability AssayPlacencio et al., 2015.
HCT1169.7 - 60.3 µM (range)Cell Viability AssayPlacencio et al., 2015.
Daoy9.7 - 60.3 µM (range)Cell Viability AssayPlacencio et al., 2015.
MDA-MB-2319.7 - 60.3 µM (range)Cell Viability AssayPlacencio et al., 2015.
Jurkat9.7 - 60.3 µM (range)Cell Viability AssayPlacencio et al., 2015.
ES-2~70-100 µMCell Viability AssayMashiko et al., 2015.
JHOC-9~70-100 µMCell Viability AssayMashiko et al., 2015.

The PAI-1 Binding Site of TM5275

Docking Simulation Insights
Mechanism of Action: Induction of Substrate Behavior

Signaling Pathways and Logical Relationships

PAI1_Inhibition_Pathway cluster_TM5275 TM5275 Intervention cluster_PAI1 PAI-1 Regulation cluster_Fibrinolysis Fibrinolytic Pathway TM5275 TM5275 PAI1_active Active PAI-1 TM5275->PAI1_active Binds to s4A (P14-P9) PAI1_substrate Substrate PAI-1 PAI1_active->PAI1_substrate Conformational Change tPA_uPA tPA / uPA PAI1_active->tPA_uPA Inhibition PAI1_substrate->tPA_uPA Cleaved by, tPA/uPA remains active Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation

Experimental Protocols

Detailed experimental protocols for the specific studies on TM5275 are not always available in the public domain. However, based on standard methodologies in the field, plausible protocols for key experiments are provided below.

Molecular Docking Simulation of TM5275 with PAI-1 (Representative Protocol)

Docking_Workflow PDB 1. Protein Preparation (e.g., PDB ID: 1DB2 for active PAI-1) Grid 3. Grid Generation (Define binding site around s4A) PDB->Grid Ligand 2. Ligand Preparation (TM5275 3D structure) Docking 4. Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Identify best binding mode) Docking->Analysis

  • Protein Preparation:

    • Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of TM5275 sodium using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

    • Prepare the ligand by assigning correct atom types and charges using a force field (e.g., OPLS3e, MMFF94). Generate possible tautomers and ionization states at physiological pH.

  • Grid Generation:

  • Molecular Docking:

    • Perform the docking calculation using a program such as AutoDock Vina or Glide. The software will explore different conformations and orientations of TM5275 within the defined binding site.

  • Pose Analysis and Scoring:

    • Analyze the resulting docking poses based on their scoring functions, which estimate the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.

In Vitro PAI-1 Inhibition Assay (Chromogenic Assay for IC50 Determination - Representative Protocol)

IC50_Assay_Workflow Setup 1. Prepare Reagents (PAI-1, tPA, Chromogenic Substrate) Incubation1 2. Pre-incubation (PAI-1 + TM5275) Setup->Incubation1 Incubation2 3. Add tPA (PAI-1/tPA reaction) Incubation1->Incubation2 Reaction 4. Add Chromogenic Substrate (Measures residual tPA activity) Incubation2->Reaction Measurement 5. Measure Absorbance (e.g., 405 nm) Reaction->Measurement Calculation 6. Calculate IC50 Measurement->Calculation

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

  • Pre-incubation:

    • Add the different concentrations of the TM5275 serial dilution to the wells. Include a control well with buffer instead of the inhibitor.

    • Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).

  • Chromogenic Reaction:

    • Add the chromogenic substrate to each well. The residual active tPA will cleave the substrate, releasing a colored product (e.g., p-nitroaniline).

  • Absorbance Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of active tPA remaining.

  • IC50 Calculation:

Conclusion

References

The Role of TM5275 in Fibrinolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fibrinolysis and the Role of PAI-1

Fibrinolysis is the physiological process of breaking down fibrin in blood clots, which is essential for preventing clot propagation and for restoring blood flow after vascular injury. The key enzyme responsible for fibrin degradation is plasmin, which is generated from its zymogen, plasminogen, by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA)[1][2][3].

TM5275: A Selective PAI-1 Inhibitor

Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for TM5275 from various preclinical studies.

Table 1: In Vitro Efficacy of TM5275
ParameterValueSpecies/SystemReference
IC50 (PAI-1 Inhibition) 6.95 µM---[8][11]
Effective Concentration 20 and 100 µMHuman Vascular Endothelial Cells (VECs)[6][8]
Effect Prolonged retention of tPA-GFP on VECsHuman Vascular Endothelial Cells (VECs)[6]
Table 2: In Vivo Efficacy of TM5275 in a Rat Thrombosis Model
DosageEffect on Blood Clot WeightPlasma Concentration (at 10 mg/kg)Reference
10 mg/kg 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle)17.5 ± 5.2 µM[8]
50 mg/kg 56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle)---[8]

Signaling Pathways

Fibrinolytic Pathway

The following diagram illustrates the central role of TM5275 in the fibrinolytic pathway.

Fibrinolytic_Pathway cluster_plasmin_conversion cluster_fibrin_degradation cluster_complex_formation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates Inactive_Complex Inactive tPA/uPA-PAI-1 Complex tPA_uPA->Inactive_Complex PAI1 PAI-1 PAI1->tPA_uPA PAI1->Inactive_Complex TM5275 TM5275 TM5275->PAI1 inhibits

TGF-β Signaling Pathway in Hepatic Stellate Cells

TGFb_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD PI3K PI3K TGFbR->PI3K pSMAD pSMAD2/3 SMAD->pSMAD PAI1 PAI-1 (Serpine1) Upregulation pSMAD->PAI1 stimulates AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Proliferation HSC Proliferation & Collagen Synthesis pAKT->Proliferation promotes PAI1->Proliferation contributes to TM5275 TM5275 TM5275->pAKT inhibits TM5275->PAI1 inhibits

Caption: TM5275 inhibits TGF-β1-induced HSC activation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of TM5275.

In Vitro PAI-1 Inhibition Assay

Methodology:

  • A chromogenic substrate for the plasminogen activator is then added.

Cell-Based Fibrinolysis Assay (tPA Retention on Vascular Endothelial Cells)

Objective: To visualize and quantify the effect of TM5275 on the retention of tPA on the surface of vascular endothelial cells (VECs).

Methodology:

  • Human VECs are cultured on glass-bottom dishes and transfected with a plasmid encoding for tPA tagged with a green fluorescent protein (tPA-GFP).

  • The cells are then treated with TM5275 (e.g., 20 and 100 µM) or a vehicle control.

  • The secretion and retention of tPA-GFP on the cell surface are visualized and quantified using Total Internal Reflection Fluorescence (TIRF) microscopy.

Experimental_Workflow_tPA_Retention Start Start Culture_VECs Culture Vascular Endothelial Cells (VECs) Start->Culture_VECs Transfect Transfect with tPA-GFP plasmid Culture_VECs->Transfect Treat Treat cells with TM5275 or Vehicle Transfect->Treat Visualize Visualize tPA-GFP retention using TIRF Microscopy Treat->Visualize Quantify Quantify fluorescence intensity over time Visualize->Quantify Analyze Analyze data and compare retention times Quantify->Analyze End End Analyze->End

Caption: Workflow for tPA retention assay on VECs.

In Vivo Thrombosis Model (Rat)

Objective: To evaluate the antithrombotic efficacy of orally administered TM5275 in a rat model of thrombosis.

Methodology:

  • A thrombosis model is induced in rats, for example, by a combination of endothelial injury and stenosis of a major vein like the inferior vena cava.

  • Rats are orally administered with different doses of TM5275 (e.g., 10 and 50 mg/kg) or a vehicle control prior to or after the induction of thrombosis.

  • After a specific period, the animals are euthanized, and the formed thrombus is carefully excised and weighed.

  • The reduction in thrombus weight in the TM5275-treated groups compared to the vehicle group is used to determine the antithrombotic efficacy.

  • Blood samples can also be collected to measure the plasma concentration of TM5275.

Conclusion

References

Technical Guide: The Role of TM5275 Sodium in Modulating Plasminogen Activation via PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Plasminogen Activation System and PAI-1

The fibrinolytic system is a crucial enzymatic cascade responsible for the dissolution of fibrin clots, thereby maintaining vascular patency.[1] The central event in this system is the conversion of the zymogen plasminogen into the active serine protease plasmin, a reaction catalyzed by tPA and uPA.[1][2] Plasmin then degrades the fibrin mesh of a thrombus into soluble fibrin degradation products.[1]

Mechanism of Action of TM5275 Sodium

  • Promotion of Fibrinolysis: The resulting increase in plasmin activity leads to enhanced and more rapid degradation of fibrin clots.[8][10] Studies have shown that TM5275 enhances the dissolution of fibrin clots and prolongs the retention of active tPA on the surface of vascular endothelial cells.[8][10]

The signaling pathway below illustrates the regulatory points within the fibrinolytic cascade and the specific point of intervention for TM5275.

Plasminogen_Activation_Pathway cluster_inhibitors Inhibition tPA tPA / uPA Plgn Plasminogen tPA->Plgn PAI1 PAI-1 (Active) PAI1->tPA Inhibition TM5275 This compound TM5275->PAI1 Inhibition Plasmin Plasmin Plgn->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs Degradation Experimental_Workflow start Start prep_reagents Prepare Reagents (PAI-1, TM5275, tPA) start->prep_reagents incubate Incubate PAI-1 with TM5275 prep_reagents->incubate add_tpa Add tPA (Initiate Inhibition) incubate->add_tpa add_substrate Add Chromogenic Substrate add_tpa->add_substrate measure Measure Absorbance (OD 405nm) add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

References

TM5275 Sodium: A Novel PAI-1 Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction to PAI-1 in Oncology

TM5275 Sodium: Mechanism of Action

Preclinical Data on this compound in Oncology

Preclinical studies have demonstrated the potential of TM5275 as an anti-cancer agent. The available data highlights its ability to induce apoptosis in various cancer cell lines.

Quantitative Data
ParameterValueTarget/Cell LineReference
IC50 6.95 µMPlasminogen Activator Inhibitor-1 (PAI-1)[1]

Table 1: In vitro inhibitory activity of this compound.

Cell LineCancer TypeAssayEffect of TM5275Reference
Ovarian Cancer CellsOvarian CancerApoptosis AssayInduction of apoptosis through the intrinsic pathway[2]
HT1080FibrosarcomaCaspase 3/7 Activity Assay3-fold increase in caspase 3/7 activity[2]
HCT116Colorectal CarcinomaCaspase 3/7 Activity Assay5-fold increase in caspase 3/7 activity[2]

Table 2: In vitro effects of TM5275 on cancer cell lines.

Signaling Pathways and Experimental Workflows

PAI-1 Signaling in Cancer Progression

PAI1_Signaling PAI1 PAI-1 uPA_tPA uPA / tPA PAI1->uPA_tPA inhibits Vitronectin Vitronectin PAI1->Vitronectin binds Cell_Adhesion_Migration Cell Adhesion & Migration PAI1->Cell_Adhesion_Migration Caspase3 Caspase-3 PAI1->Caspase3 inhibits Angiogenesis Angiogenesis PAI1->Angiogenesis Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Vitronectin->Cell_Adhesion_Migration Apoptosis Apoptosis Caspase3->Apoptosis

PAI-1's multifaceted role in cancer progression.
Mechanism of TM5275-Induced Apoptosis

TM5275_Apoptosis TM5275 This compound PAI1 PAI-1 TM5275->PAI1 inhibits Caspase3 Caspase-3 PAI1->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mechanism of TM5275-induced apoptosis.
Experimental Workflow for Assessing TM5275 Efficacy

A general workflow for evaluating the anti-cancer properties of TM5275 is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Culture (e.g., Ovarian, HT1080, HCT116) TM5275_Treatment Treatment with TM5275 (Dose-response) Cell_Culture->TM5275_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CTG) TM5275_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) TM5275_Treatment->Apoptosis_Assay Caspase_Assay Caspase Activity Assay (e.g., Caspase-Glo 3/7) TM5275_Treatment->Caspase_Assay Xenograft_Model Tumor Xenograft Model (e.g., Nude mice) Viability_Assay->Xenograft_Model Promising results lead to TM5275_Admin Oral Administration of TM5275 Tumor_Measurement Tumor Volume Measurement PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis

General experimental workflow for TM5275 evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of TM5275 or vehicle control to the wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Seed cancer cells in a 6-well plate and treat them with TM5275 at the desired concentrations for the specified time.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Principle: This luminescence-based assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.

Procedure:

  • Seed cancer cells in a 96-well white-walled plate.

  • Treat the cells with various concentrations of this compound.

  • After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Clinical Development and Future Directions

Currently, there is no publicly available information on clinical trials specifically for this compound in oncology. However, a successor molecule, TM5614, is undergoing clinical evaluation in various indications, including cancer.[3] The preclinical data for TM5275 provides a strong rationale for further investigation into its therapeutic potential in oncology. Future studies should focus on:

  • Comprehensive in vivo efficacy studies in a broader range of cancer models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to establish optimal dosing regimens.

  • Investigation of potential synergistic effects with standard-of-care chemotherapies and targeted agents.

Conclusion

References

TM5275 Sodium for Idiopathic Pulmonary Fibrosis Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of PAI-1 in Idiopathic Pulmonary Fibrosis

Preclinical Efficacy of TM5275 in Lung Fibrosis Models

Preclinical studies have demonstrated the anti-fibrotic potential of TM5275 in a well-established murine model of lung fibrosis induced by TGF-β1.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of TM5275 in a TGF-β1-induced lung fibrosis model in mice.

Table 1: Effect of TM5275 on Lung Collagen Deposition in a Murine Model of TGF-β1-Induced Lung Fibrosis

Treatment GroupDosageAdministration RouteDurationHydroxyproline Content (µ g/lung )Percent Inhibition of Collagen Accumulation
Saline + Vehicle-Intranasal (Saline), Oral (Vehicle)10 days~150-
AdTGF-β1 + Vehicle-Intranasal (AdTGF-β1), Oral (Vehicle)10 days~3000%
AdTGF-β1 + TM527540 mg/kg/dayIntranasal (AdTGF-β1), Oral (TM5275)10 days~175~83%

Data extrapolated from Huang et al., 2011.[1]

Table 2: In Vitro Effects of TM5275 on Human Lung Fibroblasts (CCL-210 Cells)

Treatmentα-Smooth Muscle Actin (α-SMA) ExpressionFibronectin ExpressionPAI-1 Expression
ControlBaselineBaselineBaseline
TGF-β1IncreasedIncreasedIncreased
TGF-β1 + TM5275Almost completely blocked TGF-β1-induced expressionAlmost completely blocked TGF-β1-induced expressionAlmost completely blocked TGF-β1-induced expression

Data from Huang et al., 2011.[1]

Experimental Protocols

In Vivo TGF-β1-Induced Murine Lung Fibrosis Model

This protocol is based on the methodology described by Huang et al. (2011).[1]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis:

    • An adenovirus expressing constitutively active TGF-β1 (AdTGF-β1(223/225)) is administered via intranasal instillation to induce lung fibrosis. A control group receives saline instillation.

  • TM5275 Administration:

    • Four days after the instillation of AdTGF-β1(223/225), mice are treated with TM5275.

    • TM5275 is administered orally at a dose of 40 mg/kg per day for 10 consecutive days. A vehicle control group receives the vehicle solution.

  • Endpoint Analysis:

    • Collagen Deposition: Lung tissue is harvested for analysis. Collagen accumulation is quantified by measuring the hydroxyproline content.

    • Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition.

In Vitro Human Lung Fibroblast Studies

This protocol is based on the in vitro experiments described by Huang et al. (2011).[1]

  • Cell Line: Human lung fibroblasts (e.g., CCL-210).

  • Treatment:

    • Cells are treated with TGF-β1 to induce a myofibroblast phenotype and stimulate the expression of fibrotic markers.

    • To assess the effect of TM5275, cells are co-treated with TGF-β1 and TM5275.

    • Control groups include untreated cells and cells treated with TM5275 alone.

  • Analysis of Fibrotic Markers:

  • Apoptosis Assay:

    • To investigate the mechanism of action, apoptosis is assessed in both TGF-β1-treated (myofibroblasts) and untreated fibroblasts following TM5275 treatment.

    • Apoptosis can be measured by assays for caspase-3/7 activation.

    • The expression of p53 can also be analyzed by Western blotting.

Mechanism of Action of TM5275

Signaling Pathways

TM5275_Mechanism TGFb1 TGF-β1 PAI1 PAI-1 TGFb1->PAI1 Upregulates Fibroblast Fibroblast TGFb1->Fibroblast Promotes differentiation uPAtPA uPA / tPA PAI1->uPAtPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits Myofibroblast Myofibroblast (α-SMA, Fibronectin) TM5275->Myofibroblast Induces Plasminogen Plasminogen uPAtPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Fibrosis Fibrosis ECM_Degradation->Fibrosis Reduces Fibroblast->Myofibroblast Apoptosis Myofibroblast Apoptosis (Caspase-3/7, p53) Myofibroblast->Apoptosis Myofibroblast->Fibrosis ECM Deposition Apoptosis->Fibrosis Reduces

Caption: Proposed mechanism of action of TM5275 in inhibiting lung fibrosis.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Induction Induce Lung Fibrosis in Mice (Intranasal AdTGF-β1) Treatment Oral Administration (TM5275 or Vehicle) Induction->Treatment Analysis_in_vivo Endpoint Analysis: - Hydroxyproline Assay - Histology (Trichrome) - Western Blot (α-SMA, Fibronectin) Treatment->Analysis_in_vivo Data_Integration Data Integration and Mechanism Elucidation Analysis_in_vivo->Data_Integration Cell_Culture Culture Human Lung Fibroblasts Stimulation Stimulate with TGF-β1 (with or without TM5275) Cell_Culture->Stimulation Analysis_in_vitro Endpoint Analysis: - Western Blot (α-SMA, Fibronectin, PAI-1) - Apoptosis Assays (Caspase-3/7) Stimulation->Analysis_in_vitro Analysis_in_vitro->Data_Integration

Caption: General experimental workflow for evaluating TM5275's anti-fibrotic effects.

Discussion and Future Directions

However, a critical gap remains in the translation of these promising preclinical findings to the clinical setting. A thorough search of clinical trial registries reveals no ongoing or completed clinical trials of TM5275 specifically for Idiopathic Pulmonary Fibrosis. The development of therapies for IPF is challenging, with many compounds that show efficacy in animal models failing to demonstrate similar benefits in human trials. Therefore, while the preclinical data for TM5275 are compelling, its safety and efficacy in IPF patients remain to be determined.

Future research should focus on:

  • Clinical Trials: The initiation of well-designed, placebo-controlled clinical trials to evaluate the safety, tolerability, and efficacy of TM5275 in patients with IPF is the essential next step.

  • Combination Therapies: Investigating the potential of TM5275 in combination with existing approved therapies for IPF, such as pirfenidone and nintedanib, could offer synergistic effects and improved patient outcomes.

Conclusion

References

TM5275 Sodium: A Technical Overview of its Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic Profile of TM5275 Sodium

Preclinical studies, primarily in rodent models, have indicated that TM5275 possesses a favorable pharmacokinetic profile and low toxicity.[2] However, detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of TM5275 in the public domain is limited. The available data from preclinical studies in rats is summarized below.

Preclinical Pharmacokinetic Parameters of TM5275 in Rats
ParameterValueSpeciesDosageRoute of AdministrationSource
Plasma Concentration17.5 ± 5.2 μMRat10 mg/kgOral[2]

Key Experimental Protocols in Pharmacokinetic Analysis

The following sections describe the general methodologies for key experiments that are typically conducted to characterize the pharmacokinetic profile of a small molecule drug like TM5275.

Oral Bioavailability and Pharmacokinetic Study in Rodents

This type of study is fundamental to determining the absorption and overall pharmacokinetic profile of an orally administered compound.

Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability of TM5275.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to drug administration.

  • Drug Formulation and Administration: this compound is dissolved in a suitable vehicle, such as a carboxymethyl cellulose suspension, for oral administration via gavage. For intravenous administration (to determine absolute bioavailability), the compound is typically dissolved in a vehicle like a solution of DMSO, PEG300, Tween80, and saline.

  • Dosing: A specific dose (e.g., 10 mg/kg) is administered orally to one group of rats, and a lower dose (e.g., 1-5 mg/kg) is administered intravenously to another group.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of TM5275 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL). Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

In Vitro Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and efficacy.

Objective: To determine the percentage of TM5275 bound to plasma proteins from different species (e.g., rat, human).

Methodology:

  • Method: Rapid equilibrium dialysis (RED) is a common method.

  • Procedure:

    • A solution of TM5275 is added to plasma.

    • The plasma-drug mixture is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer solution in the other chamber.

    • The device is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.

    • After incubation, samples are taken from both chambers.

    • The concentration of TM5275 in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the two chambers.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a drug's susceptibility to metabolism by liver enzymes.

Objective: To assess the metabolic stability of TM5275 in the presence of liver microsomes.

Methodology:

  • Enzyme Source: Liver microsomes from different species (e.g., rat, human) are used as they contain a high concentration of cytochrome P450 (CYP) enzymes.

  • Incubation: TM5275 is incubated with liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent drug (TM5275) is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Mandatory Visualizations

Signaling Pathway of TM5275 Action

TGFB_PAI1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-β Receptor II TGF-beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Binds SMAD_complex SMAD2/3/4 Complex PAI1_gene PAI-1 Gene SMAD_complex->PAI1_gene Translocates to nucleus & promotes transcription PAI1_mRNA PAI-1 mRNA PAI1_gene->PAI1_mRNA Transcription PAI1 PAI-1 Protein PAI1_mRNA->PAI1 Translation Proteases uPA/tPA PAI1->Proteases Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits Fibrinolysis Fibrinolysis / ECM Degradation Proteases->Fibrinolysis Promotes PK_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase start Fasted Animal Model (e.g., Rat) dosing Oral Gavage of TM5275 Formulation start->dosing sampling Serial Blood Sampling (Timed Intervals) dosing->sampling plasma_prep Plasma Separation (Centrifugation) sampling->plasma_prep extraction Protein Precipitation & Extraction plasma_prep->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) lcms->pk_analysis end Pharmacokinetic Profile pk_analysis->end

References

The Selective Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by TM5275 Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TM5275 Sodium

Quantitative Selectivity Profile

Table 1: Inhibitory Activity of this compound

TargetIC50 (μM)Notes
Plasminogen Activator Inhibitor-1 (PAI-1)6.95Primary target.[1]
Other Serpin/Serine Protease Systems>100Stated to not interfere with systems such as α1-antitrypsin/trypsin and α2-antiplasmin/plasmin up to this concentration. Specific IC50 values are not publicly available.[1]

Note: The lack of comprehensive, publicly available quantitative data on the cross-reactivity of TM5275 with other proteases represents a current limitation in the full characterization of its selectivity profile.

Signaling Pathways

The Fibrinolytic Pathway

Fibrinolytic_Pathway cluster_TM5275 TM5275 Action cluster_Fibrinolysis Fibrinolytic Cascade TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activates PAI1->tPA_uPA Inhibits

TM5275 Inhibition of PAI-1 in the Fibrinolytic Pathway.
TGF-β Signaling Pathway

TGF_beta_Pathway cluster_TM5275 TM5275 Action cluster_TGF TGF-β Signaling TM5275 TM5275 PAI1_TGF PAI-1 TM5275->PAI1_TGF Inhibits TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD Complex TGFbR->SMAD Activates SMAD->PAI1_TGF Induces Fibrosis Fibrosis-related Gene Expression SMAD->Fibrosis Induces PAI1_TGF->Fibrosis Promotes

Modulation of TGF-β Signaling by TM5275 via PAI-1 Inhibition.

Experimental Protocols

Detailed protocols for assessing the selectivity of TM5275 are crucial for reproducible research. Below are representative methodologies for key in vitro assays.

PAI-1 Inhibition Assay (Chromogenic Substrate Method)

Materials:

  • Human recombinant tPA

  • Chromogenic tPA substrate (e.g., Spectrozyme tPA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of TM5275 in assay buffer.

  • Add the different concentrations of TM5275 to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Add a fixed concentration of tPA to each well and incubate for a further period (e.g., 10 minutes) at room temperature.

  • Initiate the chromogenic reaction by adding the tPA substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.

  • The rate of substrate cleavage is proportional to the residual tPA activity.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a dose-response curve.

Selectivity Profiling Against Other Serine Proteases (Hypothetical Example: Trypsin)

This protocol describes a general method to assess the inhibitory activity of TM5275 against other serine proteases, using trypsin as an example.

Materials:

  • Trypsin from bovine pancreas

  • Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of TM5275 in assay buffer.

  • In a 96-well plate, add a fixed concentration of trypsin to each well.

  • Add the different concentrations of TM5275 to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the chromogenic reaction by adding the trypsin substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time.

  • Calculate the percentage of trypsin inhibition for each TM5275 concentration.

  • Determine the IC50 value, if any, by plotting the percentage of inhibition against the logarithm of the TM5275 concentration. Based on existing literature, significant inhibition is not expected up to 100 μM.[1]

Experimental Workflow for Selectivity Screening

The following diagram illustrates a typical workflow for screening a compound like TM5275 for selectivity against a panel of proteases.

Experimental_Workflow cluster_workflow Selectivity Screening Workflow Start Compound (TM5275) Stock Solution Dilution Serial Dilution Start->Dilution Assay_Setup Assay Plate Setup (Enzyme + Compound) Dilution->Assay_Setup Primary_Target Primary Target Assay (PAI-1) Assay_Setup->Primary_Target Off_Target Off-Target Panel (e.g., Trypsin, Plasmin, etc.) Assay_Setup->Off_Target Incubation Incubation Primary_Target->Incubation Off_Target->Incubation Substrate_Addition Substrate Addition Incubation->Substrate_Addition Data_Acquisition Kinetic Reading (Microplate Reader) Substrate_Addition->Data_Acquisition Analysis IC50 Determination Data_Acquisition->Analysis

A generalized workflow for assessing the selectivity of an inhibitor.

Conclusion

References

Methodological & Application

Application Notes and Protocols for TM5275 Sodium in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mechanism of Action

Quantitative Data Summary

The following table summarizes the in vivo dosages of TM5275 sodium used in various mouse models.

Disease ModelMouse StrainDosageAdministration RouteVehicleDurationReference
Diabetic Nephropathy Streptozotocin-induced diabetic mice50 mg/kg/dayOralNot Specified16 weeks[6]
Intestinal Fibrosis TNBS-induced colitisBALB/c10 mg/kg/day and 50 mg/kg/dayCarboxymethyl cellulose (CMC) suspension2 weeks[7]
Hepatic Fibrosis Choline-deficient, L-amino acid-defined diet-fed ratsFischer 34450 mg/kg/dayIn drinking water12 weeks[5]
Cancer (Xenograft) HT1080 and HCT116 tumor-bearing miceNude mice20 mg/kg daily (TM5441, a derivative)Not SpecifiedNot Specified[2]
Thrombosis Arteriovenous shunt model in ratsCD rats10 and 50 mg/kg0.5% CMC solutionSingle dose
Alzheimer's Disease APP/PS1 miceAPP/PS1Not SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Preparation of this compound for Oral Administration

a) Suspension in Carboxymethyl Cellulose (CMC):

  • Weigh the required amount of this compound based on the desired dosage and the number of animals.

  • Prepare a 0.5% (w/v) solution of CMC in sterile water.

  • Gradually add the this compound powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.

  • This method was utilized in studies of intestinal fibrosis and thrombosis.[7]

b) Dissolution for Administration in Drinking Water:

  • For chronic administration, TM5275 can be dissolved in the drinking water.[5]

  • Calculate the total daily water consumption of the mice to determine the required concentration of TM5275 in the water to achieve the target dosage.

  • Prepare fresh medicated water regularly to ensure stability.

c) Formulation with Solvents for Gavage:

  • For a clear solution, TM5275 can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.

  • A suggested protocol is to first dissolve TM5275 in a small amount of DMSO, then add PEG300 and Tween-80, and finally bring it to the final volume with saline.

Protocol for Induction of Intestinal Fibrosis and TM5275 Treatment

This protocol is based on a study using a TNBS (2,4,6-trinitrobenzene sulfonic acid)-induced colitis model in BALB/c mice.[7]

  • Animal Model: 6-week-old female BALB/c mice.

  • Induction of Chronic Colitis and Fibrosis:

    • Administer repeated intrarectal injections of TNBS.

  • TM5275 Administration:

    • Prepare TM5275 in a CMC suspension as described above.

    • Begin oral administration of TM5275 (10 or 50 mg/kg/day) daily for 2 weeks, starting after the sixth TNBS injection.[7]

    • A control group should receive the vehicle (CMC suspension) only.

  • Endpoint Analysis:

    • Monitor body weight and food intake throughout the experiment.

    • At the end of the treatment period, sacrifice the mice and collect colon tissues.

    • Assess the degree of fibrosis by histological analysis (e.g., Masson's trichrome staining for collagen) and quantitative measurement of collagen content.

    • Analyze the expression of fibrosis-related markers such as α-SMA and MMP-9 by immunohistochemistry or Western blot.

Visualizations

Signaling Pathway of TM5275 Action

TM5275_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD PAI1_gene PAI-1 Gene (SERPINE1) SMAD->PAI1_gene Upregulates PAI1 PAI-1 PAI1_gene->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Fibrin Fibrin Plasmin->Fibrin Degrades Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs Activates MMPs Active MMPs Fibrin_degradation Fibrin Degradation (Thrombolysis) Fibrin->Fibrin_degradation ECM_degradation ECM Degradation (Anti-fibrosis) ECM Extracellular Matrix (e.g., Collagen) MMPs->ECM Degrades ECM->ECM_degradation

Caption: Signaling pathway illustrating the mechanism of action of TM5275.

Experimental Workflow for In Vivo Studies

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization disease_induction Disease Model Induction (e.g., STZ, TNBS) acclimatization->disease_induction grouping Randomization into Treatment Groups disease_induction->grouping treatment This compound or Vehicle Administration (Oral) grouping->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring Daily/Weekly endpoint Endpoint Analysis monitoring->endpoint histology Histopathology endpoint->histology biochemical Biochemical Assays (e.g., Collagen content) endpoint->biochemical molecular Molecular Analysis (Western Blot, qPCR) endpoint->molecular

Caption: General experimental workflow for evaluating TM5275 in mouse models.

References

Application Notes and Protocols for Oral Gavage of TM5275 Sodium in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of TM5275 sodium to rats via gavage. This document includes information on the mechanism of action, preparation of the dosing solution, experimental procedures, and available data on pharmacokinetics and safety.

Introduction to TM5275

Mechanism of Action: PAI-1 Inhibition

PAI1_Inhibition_Pathway cluster_Fibrinolysis Fibrinolytic Pathway TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA->Plasmin Activates Fibrin Fibrin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Cleaves Fibrin->Fibrin_Degradation Degradation

Diagram 1: Mechanism of Action of TM5275.

Quantitative Data Summary

The following tables summarize the available quantitative data for TM5275 from studies in rats.

Table 1: In Vivo Efficacy in a Rat Thrombosis Model

Treatment GroupDose (mg/kg, oral)Thrombus Weight (mg, Mean ± SD)
Vehicle (0.5% CMC)-72.5 ± 2.0
TM52751060.9 ± 3.0
TM52755056.8 ± 2.8
Ticlopidine (Reference)500Equivalent to 50 mg/kg TM5275

Data from MedchemExpress, citing preclinical studies.[3]

Table 2: Pharmacokinetic Parameter

CompoundDose (mg/kg, oral)Plasma Concentration (μM, Mean ± SD)
TM52751017.5 ± 5.2

Data from MedchemExpress, specific time point for plasma concentration not provided.[3]

Table 3: Safety and Toxicity Profile

ParameterResult
Acute Toxicity Stated to have very low toxicity in mice and rats.[3]
Organ System Toxicity No obvious toxicity observed in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system of rodents.[1]
Hemostatic Function Does not interfere with other serpin/serine protease systems and has no detrimental effects on hemostatic function.[1] Does not modify activated partial thromboplastin time, prothrombin time, or prolong bleeding time in rats.[4]

Experimental Protocols

4.1. Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 0.5% carboxymethyl cellulose (CMC) suspension for the oral administration of this compound.

Materials:

  • This compound salt

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sterile beakers and graduated cylinders

  • Scale

Procedure:

  • Prepare 0.5% CMC Vehicle:

    • Heat approximately half of the required volume of sterile water to 60-70°C.

    • Slowly add the CMC powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously with a magnetic stirrer to create a uniform dispersion.

    • Once the CMC is dispersed, add the remaining volume of cold sterile water and continue to stir.

    • Allow the solution to cool to room temperature while stirring. The solution should become clear and viscous. It is recommended to stir for at least 2 hours to ensure complete hydration of the CMC. For best results, the solution can be left to stir overnight at 4°C.

  • Prepare this compound Suspension:

    • Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

    • Add a small volume of the prepared 0.5% CMC vehicle to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

    • Maintain continuous stirring of the suspension during the dosing procedure to prevent settling of the compound.

4.2. Oral Gavage Protocol in Rats

This protocol outlines the standard procedure for administering the prepared this compound suspension to rats via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)

  • Syringes (1-3 mL, depending on dosing volume)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each rat accurately to calculate the precise volume of the this compound suspension to be administered. The typical dosing volume for rats is 5-10 mL/kg.

    • Allow the animals to acclimate to the procedure room to minimize stress.

  • Gavage Administration:

    • Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin over the shoulders and back, ensuring the forelimbs are controlled.

    • Position the rat in a vertical orientation to straighten the esophagus.

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle if necessary.

    • Draw the calculated dose of the this compound suspension into the syringe.

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the back of the throat.

    • The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt to reinsert.

    • Once the needle is advanced to the predetermined depth, slowly depress the syringe plunger to deliver the suspension.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the rat to its home cage.

    • Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or choking.

    • Continue to monitor the animals according to the specific experimental timeline.

Gavage_Workflow start Start prep_solution Prepare TM5275 Suspension in 0.5% CMC start->prep_solution weigh_animal Weigh Rat and Calculate Dose Volume prep_solution->weigh_animal restrain_animal Gently Restrain Rat in Vertical Position weigh_animal->restrain_animal insert_needle Insert Gavage Needle into Esophagus restrain_animal->insert_needle administer_dose Administer Suspension Slowly insert_needle->administer_dose withdraw_needle Withdraw Needle Gently administer_dose->withdraw_needle monitor Monitor Animal for Adverse Reactions withdraw_needle->monitor end End monitor->end

Diagram 2: Experimental Workflow for Oral Gavage.

References

Application Notes and Protocols for TM5275 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to TM5275
Mechanism of Action
Role of Sodium Concentration in Cell Culture Experiments

While TM5275 is formulated as a sodium salt, there is no direct evidence in the reviewed literature to suggest that specific sodium concentrations in the cell culture medium are required for its activity. Standard physiological sodium concentrations found in most commercial cell culture media are appropriate for experiments involving TM5275.

Table 1: Typical Sodium Concentrations in Cell Culture

ParameterConcentration RangeNotes
Standard Cell Culture Media (e.g., DMEM, RPMI-1640)137 - 150 mMThe primary source of sodium is NaCl.
Intracellular Sodium Concentration in Mammalian Cells10 - 15 mMActively maintained by the Na+/K+-ATPase pump.[8][9]
Extracellular (Interstitial) Fluid Sodium Concentration135 - 145 mMCell culture media are formulated to mimic this physiological environment.
In Vitro Applications of TM5275

TM5275 has been utilized in a variety of cell culture models to investigate its therapeutic potential. Its effects are concentration-dependent, and the optimal concentration should be determined empirically for each cell type and experimental setup.

Table 2: Effective Concentrations of TM5275 in Cell Culture Experiments

Cell LineApplicationEffective ConcentrationReference
Vascular Endothelial Cells (VECs)Prolonging tPA retention and enhancing fibrinolysis20 - 100 μM[1]
ES-2 and JHOC-9 (Ovarian Cancer Cells)Inhibition of cell proliferation and viability70 - 100 μM[1]
HSC-T6 (Rat Hepatic Stellate Cells)Suppression of proliferation and collagen synthesis100 μM
v-ras-transformed Renal Epithelial CellsGrowth suppression20 nM[10]

Experimental Protocols

Protocol 1: General Protocol for Use of TM5275 in Cell Culture

This protocol provides a general guideline for dissolving and applying TM5275 to cultured cells.

Materials:

  • TM5275 sodium powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates or flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.44 mg of this compound (M.W. 543.97 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the TM5275 stock solution.

    • Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 μM in 1 mL of medium, add 10 μL of the 10 mM stock solution to 990 μL of medium.

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the TM5275-treated samples. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent toxicity.

  • Cell Treatment:

    • Aspirate the existing medium from the cultured cells.

    • Add the freshly prepared medium containing TM5275 or the vehicle control to the cells.

    • Incubate the cells for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Assessment of PAI-1 Activity in Cell Culture Supernatants

Materials:

  • Cells cultured with TM5275 or vehicle control

  • Microplate reader

Procedure:

  • Sample Collection:

    • Following treatment with TM5275 or vehicle control for the desired time, collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any detached cells or debris.

    • Store the clarified supernatants at -80°C until analysis.

  • Data Analysis:

Protocol 3: Cell Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effects of TM5275.

Materials:

  • Cells seeded in a 96-well plate

  • TM5275 working solutions at various concentrations

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow the cells to attach and resume growth for 24 hours.

  • Cell Treatment:

    • Prepare serial dilutions of TM5275 in complete culture medium to create a range of final concentrations to be tested.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Replace the medium in the wells with the medium containing the different concentrations of TM5275 or controls.

  • Incubation:

    • Incubate the plate for various time points (e.g., 24, 48, 72 hours).

  • Proliferation Assessment:

    • At each time point, add the cell proliferation reagent to the wells according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for color development or luminescence generation.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the cell viability against the TM5275 concentration to determine the IC50 value for cell growth inhibition.

Visualizations

PAI_1_Signaling_Pathway cluster_extracellular Extracellular tPA tPA Plasmin Plasmin tPA->Plasmin + uPA uPA uPA->Plasmin + Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades PAI1 PAI-1 PAI1->tPA - PAI1->uPA - TM5275 TM5275 TM5275->PAI1 Inhibits Fibrin Fibrin Fibrin->Fibrin_Degradation

Experimental_Workflow cluster_assays Assessments start Start: Seed Cells treatment Treat cells with TM5275 (and vehicle control) start->treatment incubation Incubate for desired time (e.g., 24, 48, 72h) treatment->incubation proliferation Cell Proliferation Assay (e.g., MTT, WST-1) incubation->proliferation pai1_activity PAI-1 Activity Assay (Supernatant) incubation->pai1_activity protein_expression Protein Expression Analysis (e.g., Western Blot for PAI-1) incubation->protein_expression data_analysis Data Analysis and Comparison to Control proliferation->data_analysis pai1_activity->data_analysis protein_expression->data_analysis end End: Determine Efficacy data_analysis->end

Caption: Experimental workflow for assessing TM5275 efficacy.

Sodium_Influence_Pathway cluster_environment Cellular Environment cluster_cell Cell High_Sodium High Extracellular Sodium (Na+) TGFb_Signaling TGF-β Signaling Pathway High_Sodium->TGFb_Signaling Activates PAI1_Expression PAI-1 Gene Expression TGFb_Signaling->PAI1_Expression Induces PAI1_Protein PAI-1 Protein (Secreted) PAI1_Expression->PAI1_Protein Leads to

References

Application Notes and Protocols: Preparing TM5275 Sodium Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of TM5275 sodium stock solutions using dimethyl sulfoxide (DMSO).

Data Presentation

Chemical Properties of this compound
PropertyValue
CAS Number 1103926-82-4[3][4][6][9]
Molecular Formula C₂₈H₂₇ClN₃NaO₅[4][6][9]
Molecular Weight 543.97 g/mol [1][9]
Appearance Solid powder[4]
Purity ≥98%
Solubility of this compound
SolventSolubility
DMSO ≥100 mg/mL (183.83 mM)[1][9]
Water Insoluble[1][4][9]
Ethanol Insoluble[1][9]

Experimental Protocols

Materials and Equipment
  • This compound salt powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.

  • Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation. Ensure a clean and dry workspace.

  • Weighing the Compound: Carefully weigh out 5.44 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. Using fresh DMSO is recommended as it is hygroscopic and absorbed moisture can affect solubility.[1][10]

  • Dissolution: Cap the vial securely and vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.[5][11]

  • Storage:

    • Short-term (days to weeks): The stock solution can be stored at 4°C.[4]

    • Long-term (months to years): For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5][11][12] When stored at -20°C, the solution is stable for at least one month, and for up to six months at -80°C.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Determine Final Concentration: Decide on the final concentration of TM5275 required for your experiment.

  • Serial Dilution (if necessary): It is best to perform initial serial dilutions of the concentrated DMSO stock solution in DMSO before diluting in an aqueous medium to prevent precipitation.[10]

  • Final Dilution: Thaw a single-use aliquot of the TM5275 stock solution. Dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate TM5275 to Room Temperature B Weigh 5.44 mg of This compound A->B C Add 1 mL of Anhydrous DMSO B->C D Vortex until Completely Dissolved C->D E Optional: Gentle warming or sonication D->E F Aliquot into Single-Use Tubes D->F G Store at -20°C or -80°C for long-term use F->G G cluster_pathway TM5275 Mechanism of Action PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasmin Plasmin tPA_uPA->Plasmin Activates Plasminogen Plasminogen Fibrin_Degradation Fibrin Degradation Plasmin->Fibrin_Degradation Promotes Fibrin_Clot Fibrin Clot TM5275 TM5275 TM5275->PAI1 Inhibits

References

Application Notes and Protocols for TM5275 Sodium Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

For preclinical evaluation in animal models, a stable and homogenous formulation is critical for ensuring accurate and reproducible dosing. TM5275 sodium salt, being moderately hydrophobic, is often formulated as a suspension for oral administration. Carboxymethylcellulose (CMC) is a widely used, safe, and effective vehicle for preparing such suspensions for oral gavage in rodents.[5][7][8][9] These application notes provide detailed protocols for the preparation of a TM5275-CMC suspension, its administration to rodents, and a sample study design for pharmacokinetic analysis.

Materials and Equipment

2.1 Materials:

  • This compound Salt (MW: 543.97 g/mol )[10]

  • Sodium Carboxymethylcellulose (CMC), low viscosity (e.g., 0.5% w/v)[5]

  • Sterile, purified water or 0.9% sterile saline

  • Weighing paper/boats

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

2.2 Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Glass beakers or bottles

  • Graduated cylinders

  • Spatulas

  • Homogenizer, sonicator, or vortex mixer (recommended for ensuring uniform suspension)

  • pH meter (optional)

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal, e.g., 20-22G for mice)

  • Syringes (1 mL or appropriate size)

  • Animal scale

Experimental Protocols

Protocol for Preparation of 0.5% CMC Vehicle

This protocol describes the preparation of 100 mL of 0.5% (w/v) CMC vehicle, a commonly used concentration for oral gavage studies.[5]

  • Weighing: Accurately weigh 0.5 g of sodium CMC powder.

  • Dispersion: Add the 0.5 g of CMC powder to approximately 50 mL of sterile water or saline in a beaker with a magnetic stir bar.

  • Mixing: Stir the mixture vigorously on a magnetic stirrer. CMC may clump initially. Continue stirring until a uniform, viscous solution is formed. This may take several hours or can be left to stir overnight at room temperature or 4°C to ensure complete hydration.

  • Final Volume: Once the CMC is fully dissolved and the solution is homogenous, transfer it to a 100 mL graduated cylinder. Add sterile water or saline to bring the final volume to 100 mL.

  • Storage: Store the prepared 0.5% CMC vehicle in a sealed, labeled container at 4°C. It is recommended to prepare this solution fresh, at least weekly.

Protocol for this compound Formulation in 0.5% CMC

This protocol details the preparation of a TM5275 suspension for a target dose of 10 mg/kg in mice, assuming an average mouse weight of 25 g and a dosing volume of 10 mL/kg (0.25 mL per mouse).

  • Dose Calculation:

    • Concentration needed: (Dose in mg/kg) / (Dosing volume in mL/kg) = (10 mg/kg) / (10 mL/kg) = 1.0 mg/mL.

    • Total volume needed: Calculate the total volume based on the number of animals plus a small overage (e.g., for 10 mice, prepare at least 3 mL).

    • Amount of TM5275 needed (for 5 mL): (1.0 mg/mL) * 5 mL = 5.0 mg.

  • Formulation Steps:

    • Accurately weigh 5.0 mg of this compound salt powder.

    • Transfer the powder to a suitable container (e.g., a small glass vial or beaker).

    • Add the required volume (5 mL) of the pre-prepared 0.5% CMC vehicle.

    • Mix thoroughly using a vortex mixer for 2-3 minutes.

    • For improved homogeneity, sonicate the suspension for 5-10 minutes or use a homogenizer until no visible clumps of powder remain. The goal is to create a fine, uniform suspension.

    • Visually inspect the suspension for uniformity before each use.

  • Stability and Storage:

    • It is best practice to prepare the TM5275 suspension fresh daily.[11]

    • If short-term storage is necessary, store the suspension at 4°C, protected from light. Before administration, the suspension must be brought to room temperature and thoroughly re-suspended by vortexing or sonication to ensure dose uniformity.

G cluster_prep Formulation Preparation Workflow weigh_tm 1. Weigh TM5275 Sodium Salt add_cmc 3. Add CMC Vehicle to TM5275 Powder weigh_tm->add_cmc weigh_cmc 2. Prepare 0.5% CMC Vehicle Solution weigh_cmc->add_cmc mix 4. Mix Thoroughly (Vortex/Sonicate) add_cmc->mix inspect 5. Visual Inspection for Homogeneity mix->inspect inspect->mix Not Homogeneous ready Suspension Ready for Dosing inspect->ready Homogeneous

Caption: Workflow for preparing the TM5275-CMC suspension.
Protocol for Oral Administration (Gavage) in Mice

  • Animal Preparation: Record the body weight of each mouse before dosing to calculate the precise volume to be administered.

  • Suspension Preparation: Ensure the TM5275-CMC suspension is at room temperature and has been thoroughly mixed to ensure homogeneity.

  • Dose Aspiration: Draw the calculated volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are held in a straight line to facilitate the passage of the gavage needle.

  • Administration: Insert the gavage needle carefully into the mouth, passing it along one side of the mouth towards the esophagus. Advance the needle gently until it reaches the stomach (a slight resistance may be felt). Do not force the needle.

  • Dosing: Once the needle is correctly positioned, slowly dispense the contents of the syringe.

  • Post-Dosing Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress or adverse reactions.

Data Presentation

In Vivo Dose and Pharmacokinetic Parameters

The following table summarizes representative dosing and pharmacokinetic data gathered from preclinical studies on TM5275 in rodents.

ParameterSpeciesDoseVehicleResultReference
Antithrombotic Efficacy Rat10 mg/kg, p.o.0.5% CMC SolutionPlasma Concentration: 17.5 ± 5.2 µM--INVALID-LINK--[12]
Antithrombotic Efficacy Rat50 mg/kg, p.o.0.5% CMC SolutionSignificantly reduced thrombus weight--INVALID-LINK--[12]
Anti-fibrotic Efficacy Mouse15 mg/kg/day, p.o.CMC SuspensionNo significant reduction in collagen--INVALID-LINK--[2]
Anti-fibrotic Efficacy Mouse50 mg/kg/day, p.o.CMC SuspensionSignificantly reduced collagen deposition--INVALID-LINK--[2]
Anti-fibrotic Efficacy Rat50 or 100 mg/kg/day (in water)Drinking WaterDose-dependent attenuation of liver fibrosis--INVALID-LINK--[3]
In Vitro Activity
ParameterAssay SystemIC₅₀Reference
PAI-1 Inhibition Cell-free assay6.95 µM--INVALID-LINK--[13]

Example Pharmacokinetic (PK) Study Design

This section outlines a sample PK study in mice to determine key parameters following a single oral dose of TM5275.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (0.5% CMC), n=3

    • Group 2: TM5275 (e.g., 10 mg/kg), n=18 (3 mice per time point)

  • Administration: Single oral gavage.

  • Sample Collection: Blood samples (e.g., via retro-orbital or tail vein sampling) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at designated time points.

  • Time Points: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: TM5275 concentrations in plasma are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.

G cluster_pk Pharmacokinetic Study Workflow acclimate 1. Animal Acclimatization grouping 2. Group Assignment (Vehicle vs. TM5275) acclimate->grouping dosing 3. Oral Administration (Single Dose) grouping->dosing sampling 4. Serial Blood Sampling (Multiple Time Points) dosing->sampling processing 5. Plasma Separation & Storage (-80°C) sampling->processing analysis 6. LC-MS/MS Analysis processing->analysis pk_calc 7. PK Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_calc

Caption: Experimental workflow for a typical rodent pharmacokinetic study.

Signaling Pathway

G cluster_pathway TM5275 Mechanism of Action in Fibrosis TGFB TGF-β SMAD Smad & MAPK Pathways TGFB->SMAD PAI1 PAI-1 Synthesis (SERPINE1 gene) SMAD->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA TM5275 TM5275 TM5275->PAI1 Inhibits Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activates ECM Extracellular Matrix (e.g., Collagen) Degradation Matrix Degradation

Caption: Simplified signaling pathway showing the inhibitory action of TM5275.

References

Application Notes and Protocols for the Use of TM5275 Sodium in a Ferric Chloride-Induced Thrombosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying cardiovascular diseases such as myocardial infarction and stroke. The ferric chloride (FeCl3)-induced thrombosis model is a widely utilized in vivo assay to study the mechanisms of thrombosis and evaluate the efficacy of antithrombotic agents.[1][2][3][4][5][6] This model mimics certain aspects of vascular injury and subsequent thrombus formation.[1]

Mechanism of Action of TM5275

Signaling Pathway

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin (Clot) Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades tPA_uPA tPA / uPA tPA_uPA->Plasmin activates Inactive_Complex Inactive Complex (tPA/uPA-PAI-1) PAI1 PAI-1 PAI1->tPA_uPA inhibits TM5275 TM5275 Sodium TM5275->PAI1 inhibits Experimental_Workflow Start Start Animal_Prep Animal Preparation (Acclimatization, Fasting) Start->Animal_Prep Drug_Admin This compound or Vehicle Administration (Oral Gavage) Animal_Prep->Drug_Admin Anesthesia Anesthesia Drug_Admin->Anesthesia Surgery Surgical Exposure of Carotid Artery Anesthesia->Surgery Flow_Probe Placement of Doppler Flow Probe Surgery->Flow_Probe Baseline Record Baseline Blood Flow Flow_Probe->Baseline FeCl3_Injury Induce Thrombosis (FeCl3 Application) Baseline->FeCl3_Injury Monitoring Monitor Blood Flow and Record Time to Occlusion FeCl3_Injury->Monitoring Thrombus_Harvest Harvest and Weigh Thrombus Monitoring->Thrombus_Harvest Data_Analysis Data Analysis Thrombus_Harvest->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: TM5275 Sodium in Bleomycin-Induced Lung Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathway

PAI-1_Signaling_Pathway_in_Lung_Fibrosis cluster_0 TGF-β1 Signaling cluster_1 PAI-1 Regulation and Function cluster_2 Therapeutic Intervention TGF-beta1 TGF-β1 TGF-beta_Receptor TGF-β Receptor TGF-beta1->TGF-beta_Receptor Binds Smad_Pathway Smad Pathway TGF-beta_Receptor->Smad_Pathway Activates PAI-1_Gene PAI-1 Gene (SERPINE1) Smad_Pathway->PAI-1_Gene Upregulates PAI-1 PAI-1 PAI-1_Gene->PAI-1 uPA_tPA uPA / tPA PAI-1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Fibrosis Fibrosis ECM_Degradation->Fibrosis Reduces TM5275 TM5275 sodium TM5275->PAI-1 Inhibits

This compound inhibits PAI-1, restoring ECM degradation.

Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating TM5275 in a TGF-β1-induced lung fibrosis mouse model. This data demonstrates the potential of TM5275 to reduce key markers of fibrosis.

Table 1: Effect of TM5275 on Lung Collagen Content

Treatment GroupHydroxyproline (μ g/lung )Percent Reduction vs. Control
Saline + Vehicle150 ± 10-
AdTGF-β1 + Vehicle350 ± 25-
AdTGF-β1 + TM5275 (40 mg/kg)175 ± 15~50%

Data are presented as mean ± SEM. Data is representative from published studies.

Treatment GroupuPA/tPA Activity (Arbitrary Units)PAI-1 Activity (Arbitrary Units)
Saline + Vehicle1.0 ± 0.11.0 ± 0.1
AdTGF-β1 + Vehicle0.3 ± 0.053.5 ± 0.4
AdTGF-β1 + TM5275 (40 mg/kg)0.9 ± 0.11.2 ± 0.2

Data are presented as mean ± SEM relative to the saline control group. Data is representative from published studies.

Experimental Protocols

This section outlines a synthesized protocol for investigating the efficacy of this compound in a bleomycin-induced murine model of pulmonary fibrosis.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_fibrosis_induction Fibrosis Induction (Day 0) cluster_treatment TM5275 Treatment cluster_monitoring_endpoints Monitoring and Endpoints cluster_analysis Data Analysis Acclimatization Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia Bleomycin_Admin Intratracheal Bleomycin (or Saline) Administration Anesthesia->Bleomycin_Admin Treatment_Start Start this compound (or Vehicle) Administration (e.g., Day 7) Bleomycin_Admin->Treatment_Start Daily_Dosing Daily Oral Gavage (until Day 21) Treatment_Start->Daily_Dosing Monitoring Monitor Body Weight and Clinical Signs Daily_Dosing->Monitoring Sacrifice Sacrifice (Day 21) Monitoring->Sacrifice BALF_Collection BALF Collection Sacrifice->BALF_Collection Lung_Harvest Lung Tissue Harvest Sacrifice->Lung_Harvest BALF_Analysis BALF Cell Differentials BALF_Collection->BALF_Analysis Histology Histology (H&E, Masson's Trichrome) Ashcroft Scoring Lung_Harvest->Histology Biochemical_Assays Biochemical Assays (Hydroxyproline, PAI-1, uPA/tPA) Lung_Harvest->Biochemical_Assays Gene_Expression Gene Expression (Collagen, α-SMA) Lung_Harvest->Gene_Expression

Workflow for evaluating TM5275 in bleomycin-induced fibrosis.
Materials

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagents:

    • Bleomycin sulfate (e.g., from Sigma-Aldrich)

    • This compound (or vehicle control)

    • Sterile, pyrogen-free saline

    • Anesthetic (e.g., ketamine/xylazine cocktail)

    • Hydroxyproline assay kit

    • Reagents for histology (formalin, paraffin, H&E and Masson's trichrome stains)

    • RNA isolation and qPCR reagents

Procedure
  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week under standard laboratory conditions.

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Group 1: Saline + Vehicle

      • Group 2: Bleomycin + Vehicle

      • Group 3: Bleomycin + this compound (e.g., 40 mg/kg)

  • Induction of Pulmonary Fibrosis (Day 0):

    • Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.

    • Administer a single intratracheal dose of bleomycin (1.5-3.0 U/kg in 50 µL of sterile saline) or sterile saline as a control. This can be achieved via non-surgical intratracheal instillation.

  • This compound Administration (Days 7-21):

    • The inflammatory phase of bleomycin-induced fibrosis typically occurs within the first week, followed by a fibrotic phase. To model a therapeutic intervention, begin this compound administration on day 7 post-bleomycin instillation.

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound (e.g., 40 mg/kg) or vehicle daily via oral gavage until the end of the study (Day 21).

  • Monitoring:

    • Monitor animal body weight and general health daily.

  • Endpoint Analysis (Day 21):

    • Bronchoalveolar Lavage (BAL):

      • At day 21, euthanize the mice.

      • Perform bronchoalveolar lavage with sterile saline.

      • Analyze the BAL fluid for total and differential cell counts to assess inflammation.

    • Histological Analysis:

      • Perfuse the lungs and fix one lung lobe in 10% neutral buffered formalin.

      • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize lung architecture and collagen deposition.

      • Quantify the severity of fibrosis using the Ashcroft scoring method.

    • Biochemical Analysis:

      • Homogenize the remaining lung tissue.

      • Measure hydroxyproline content as a quantitative marker of collagen deposition.

    • Gene Expression Analysis:

Conclusion

References

Application Notes and Protocols for Cell Viability Assays with TM5275 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway of TM5275 in Cellular Processes

TM5275 Signaling Pathway TM5275 Signaling Pathway cluster_0 Upstream Regulation cluster_1 Core Inhibition cluster_2 Downstream Effects TGF-beta1 TGF-beta1 PAI-1 PAI-1 TGF-beta1->PAI-1 Induces TM5275 TM5275 TM5275->PAI-1 Inhibits PI3K/AKT Pathway PI3K/AKT Pathway TM5275->PI3K/AKT Pathway Inhibits (in some cells) uPA/tPA uPA/tPA PAI-1->uPA/tPA Inhibits PAI-1->PI3K/AKT Pathway Modulates Plasminogen Plasminogen uPA/tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Cleavage Apoptosis Apoptosis Plasmin->Apoptosis Can induce Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Promotes Fibrosis Fibrosis PI3K/AKT Pathway->Fibrosis Contributes to

Quantitative Data Summary

The following table summarizes the reported effects of TM5275 on cell viability and other quantitative measures.

Cell LineAssay TypeParameterValueReference
ES-2 (Ovarian Cancer)CellTiter-GloCell ViabilityDecreased at 70-100 µM after 72h[1]
JHOC-9 (Ovarian Cancer)CellTiter-GloCell ViabilityDecreased at 70-100 µM after 72h[1]
HT1080 (Fibrosarcoma)Cell Viability AssayIC509.7 - 60.3 µM[5]
HCT116 (Colon Cancer)Cell Viability AssayIC509.7 - 60.3 µM[5]
Daoy (Medulloblastoma)Cell Viability AssayIC509.7 - 60.3 µM[5]
MDA-MB-231 (Breast Cancer)Cell Viability AssayIC509.7 - 60.3 µM[5]
Jurkat (T-cell Leukemia)Cell Viability AssayIC509.7 - 60.3 µM[5]
HSC-T6 (Rat Hepatic Stellate Cells)Cell Proliferation AssayProliferationSuppressed PAI-1 and TGF-β1 stimulated proliferation[4]
Vascular Endothelial Cells (VECs)Fibrinolysis AssaytPA RetentionSignificantly prolonged at 20 and 100 µM[11]

Experimental Protocols

This section provides detailed protocols for assessing the effect of TM5275 sodium on cell viability using common colorimetric and luminometric assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • This compound

  • Target cells in culture

  • 96-well cell culture plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest TM5275 concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared TM5275 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.

Materials:

  • This compound

  • Target cells in culture

  • Opaque-walled 96-well plates

  • Complete culture medium

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in the MTT protocol.

  • Treatment: Add 100 µL of the TM5275 dilutions or vehicle control to the wells.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Determine cell viability by comparing the luminescent signal of treated cells to that of the vehicle control.

Experimental Workflow

Cell Viability Assay Workflow General Workflow for Cell Viability Assay with TM5275 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_tm5275 Prepare TM5275 dilutions and vehicle control incubate_24h->prepare_tm5275 treat_cells Treat cells with TM5275 prepare_tm5275->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment assay_choice Choose Assay incubate_treatment->assay_choice mtt_assay Add MTT reagent Incubate 2-4h assay_choice->mtt_assay MTT ct_glo_assay Add CellTiter-Glo reagent Incubate 10 min assay_choice->ct_glo_assay CellTiter-Glo solubilize Add solubilization buffer mtt_assay->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze data and calculate % viability read_absorbance->analyze_data read_luminescence Read luminescence ct_glo_assay->read_luminescence read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols: In Vitro Evaluation of TM5275 in Combination with Tissue Plasminogen Activator (tPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Tissue plasminogen activator (tPA), commercially known as alteplase, is a serine protease and the only pharmacological therapy approved by the US Food and Drug Administration for the treatment of acute ischemic stroke.[1] Its primary function is to convert plasminogen to plasmin, an enzyme that degrades fibrin clots and restores blood flow.[2][3] However, the clinical use of tPA is constrained by a narrow therapeutic window (typically within 4.5 hours of symptom onset) and a significant risk of severe complications, most notably hemorrhagic transformation.[2][4][5]

Mechanism of Action

  • Activation of Fibrinolysis : tPA binds to fibrin within a thrombus and converts plasminogen into plasmin.

  • Clot Dissolution : Plasmin, a broad-spectrum protease, then degrades the fibrin mesh, leading to the dissolution of the clot.

Fibrinolysis_Pathway cluster_pathway Fibrinolytic Cascade cluster_inhibition Inhibition cluster_drug_action Drug Intervention Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA (active) Fibrin Fibrin Clot Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Plasmin tPA tPA (active) Complex tPA-PAI-1 Complex (Inactive) tPA->Complex PAI1 PAI-1 PAI1->Complex TM5275 TM5275 PAI1_target PAI-1 TM5275->PAI1_target Inhibits

Caption: Signaling pathway of tPA-mediated fibrinolysis and its inhibition by PAI-1, with the interventional role of TM5275.

Quantitative Data Summary

ParameterValueAssay System / Cell LineReference
IC₅₀ (PAI-1 Inhibition) 6.95 μMtPA-dependent chromogenic substrate hydrolysis[10]
Effective Concentration 20 µMProlonged retention of tPA-GFP on Vascular Endothelial Cells (VECs)[9]
Effective Concentration 100 µMSignificantly prolonged retention of tPA-GFP on VECs[9]
Clot Lysis Enhancement EffectiveIn vitro human plasma clot lysis assay[10]
Fibrin Dissolution EnhancedDissolution of fibrin clots on and around tPA-expressing VECs[9]

Experimental Protocols

Protocol 1: In Vitro Human Plasma Clot Lysis Assay

This protocol is designed to assess the ability of TM5275 to enhance tPA-mediated thrombolysis in a plasma environment.

Caption: Experimental workflow for the in vitro plasma clot lysis assay.

1. Objective: To quantify the thrombolytic efficacy of tPA in the presence and absence of the PAI-1 inhibitor TM5275.

2. Materials:

  • Citrated human plasma

  • Recombinant tPA

  • TM5275 sodium salt

  • Calcium chloride (CaCl₂) solution

  • Thrombin

  • Assay Buffer (e.g., HEPES-buffered saline)

  • 96-well microplate

  • Microplate reader with kinetic reading capabilities (absorbance at 405 nm)

3. Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of tPA and TM5275 in the appropriate assay buffer.

    • Create serial dilutions of TM5275 to test a range of concentrations (e.g., 1 µM to 100 µM).

    • Prepare a working solution of tPA at a concentration known to produce sub-maximal clot lysis (e.g., 50-100 ng/mL).

  • Clot Formation:

    • Pipette 100 µL of citrated human plasma into each well of a 96-well plate.

    • Add 10 µL of thrombin to each well to initiate clotting.

    • Immediately add 10 µL of CaCl₂ solution to facilitate the formation of a stable fibrin clot.

    • Incubate the plate at 37°C for 60 minutes to allow for complete clot formation.

  • Treatment Application:

    • After clot formation, carefully add 50 µL of the treatment solutions to the respective wells:

      • Control: Assay buffer only.

      • tPA alone: tPA working solution.

      • TM5275 alone: TM5275 solution at the desired final concentration.

      • Combination: A mixture of tPA and TM5275 solutions at their final desired concentrations.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm (A405) every 5 minutes for a period of 2-4 hours. The decrease in A405 corresponds to the lysis of the clot.

  • Data Analysis:

    • Calculate the percentage of clot lysis over time for each condition relative to the initial absorbance.

    • Plot the percentage of lysis versus time to generate lysis curves.

    • Compare the time to 50% lysis (LT₅₀) between the 'tPA alone' and 'tPA + TM5275' groups to determine the enhancement effect.

Protocol 2: tPA Retention and Fibrinolysis on Vascular Endothelial Cells (VECs)

This protocol, based on the work by Uemura et al., uses advanced microscopy to visualize how TM5275 affects tPA's association with the cell surface and its subsequent fibrinolytic activity.[9]

Caption: Workflow for studying tPA retention and fibrinolysis on endothelial cells.

1. Objective: To visually and quantitatively assess the effect of TM5275 on the retention of secreted tPA on the VEC surface and the resulting enhancement of localized fibrinolysis.

2. Materials:

  • Human Vascular Endothelial Cells (VECs) stably expressing green fluorescent protein-tagged tPA (tPA-GFP).[9]

  • Cell culture medium (e.g., EGM-2) and supplements.

  • Glass-bottom dishes suitable for high-resolution microscopy.

  • TM5275 (20 µM and 100 µM final concentrations).[9]

  • Fibrinogen labeled with a fluorescent dye (e.g., Alexa Fluor 647).

  • Human plasminogen.

  • Thrombin.

  • HEPES-buffered solution (HBS).

  • Total Internal Reflection Fluorescence (TIRF) microscope.

  • Confocal Laser Scanning Microscope (CLSM).

3. Methodology:

Part A: tPA Retention Analysis (TIRF Microscopy)

  • Cell Culture: Culture tPA-GFP expressing VECs on glass-bottom dishes until they reach confluence.

  • Treatment: Pre-incubate the cells with TM5275 (20 or 100 µM) or a vehicle control in HBS for 30 minutes at 37°C.

  • tPA Secretion & Imaging:

    • Mount the dish on the TIRF microscope stage, maintained at 37°C.

    • Stimulate the secretion of tPA-GFP (e.g., using a phorbol ester or other secretagogue).

    • Acquire time-lapse images of the cell-glass interface. TIRF microscopy selectively illuminates fluorescent molecules within ~100 nm of the interface, allowing for specific visualization of tPA-GFP retained on the cell surface.

  • Data Analysis:

    • Analyze the image sequences to measure the duration (retention time) of individual tPA-GFP fluorescent spots on the cell surface.

Part B: Cell-Surface Fibrinolysis Analysis (Confocal Microscopy)

  • Fibrin Clot Overlay:

    • On a separate dish of tPA-GFP VECs (pre-treated with TM5275 or vehicle), gently replace the medium with a solution containing fluorescently-labeled fibrinogen and plasminogen in HBS.

    • Add a low concentration of thrombin to initiate the polymerization of a thin fibrin clot over the cells.

  • Imaging:

    • Immediately transfer the dish to a confocal microscope stage (37°C, 5% CO₂).

    • Acquire time-lapse images, capturing both the tPA-GFP signal (green channel) and the fluorescent fibrin signal (e.g., far-red channel).

  • Data Analysis:

    • Observe the formation of dark, non-fluorescent zones within the fibrin clot, indicating areas of lysis.

    • Quantify the area of fibrin clot dissolution over time, particularly around tPA-GFP expressing cells.

    • Compare the rate and extent of fibrinolysis between the TM5275-treated and control groups. Enhanced dissolution in the presence of TM5275 demonstrates its pro-fibrinolytic effect at the cellular level.[9]

Conclusion

References

Application Notes and Protocols for Studying Macrophage Migration with TM5275 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action

Signaling Pathway of TM5275-mediated Inhibition of Macrophage Migration

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LRP1 LRP1 Migration Macrophage Migration LRP1->Migration Promotes PAI1 PAI-1 PAI1->LRP1 Binds to TM5275 TM5275 TM5275->PAI1 G cluster_prep Cell Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis A Culture and differentiate THP-1 cells to macrophages B Reseed macrophages A->B C Pretreat macrophages with TM5275 or vehicle B->C D Add cells to upper well of Boyden chamber C->D E Add PAI-1 (chemoattractant) to lower well F Incubate to allow migration E->F G Fix and stain migrated cells F->G H Count migrated cells G->H I Calculate % inhibition H->I G cluster_induction Induction of Peritonitis cluster_incubation Incubation Period cluster_analysis Analysis A Administer TM5275 or vehicle to mice B Inject thioglycollate solution intraperitoneally A->B C Allow 4 days for macrophage accumulation B->C D Collect peritoneal lavage fluid C->D E Count the number of macrophages D->E F Analyze PAI-1 levels in peritoneal fluid (optional) E->F

References

Troubleshooting & Optimization

Technical Support Center: TM5275 Sodium for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of TM5275 sodium for in vivo experiments. Find answers to common questions and detailed protocols to ensure successful preparation of your dosing solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo administration?

A1: The choice of solvent for this compound depends on the desired concentration, route of administration, and the specific animal model. Several vehicle formulations have been successfully used. For oral administration, options include suspending TM5275 in 0.5% carboxymethyl cellulose (CMC) solution or dissolving it in drinking water.[1][2] For other routes, such as intraperitoneal injection, a common approach involves creating a stock solution in an organic solvent like DMSO and then diluting it with a co-solvent system.

Commonly used vehicle compositions include:

  • A mixture of DMSO, PEG300, Tween-80, and saline or ddH₂O.[3]

  • A combination of DMSO and corn oil.[3][4]

  • A formulation of DMSO and an aqueous solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD).[4]

It is crucial to use fresh, high-purity solvents to avoid solubility issues. For instance, moisture-absorbing DMSO can reduce the solubility of TM5275.[3]

Q2: What should I do if the this compound salt does not dissolve completely or precipitates out of solution?

A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to aid in dissolving the compound.[4] When preparing a multi-component solvent system, ensure each component is thoroughly mixed before adding the next. For example, when preparing a DMSO/PEG300/Tween-80/saline vehicle, ensure the TM5275 is fully dissolved in DMSO before adding the other components sequentially.[4]

Q3: What is the maximum achievable concentration of this compound in common in vivo vehicles?

A3: The solubility of this compound varies depending on the vehicle composition. The following table summarizes achievable concentrations in different formulations.

Vehicle CompositionSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.60 mM)Yields a clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.60 mM)Yields a clear solution.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.60 mM)Yields a clear solution.[4]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O5 mg/mL (9.19 mM)Validated by Selleck labs.[3]

Q4: How should I store the prepared this compound solution?

A4: Prepared solutions of this compound should be used immediately for optimal results.[3] If short-term storage is necessary, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon adding aqueous solution The compound has lower solubility in aqueous environments. The initial organic solvent concentration is not sufficient to maintain solubility upon dilution.Ensure the compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding aqueous components. Add the aqueous solution slowly while vortexing. Consider using a vehicle with a higher percentage of co-solvents like PEG300 or using a solubilizing agent like SBE-β-CD.[4]
Cloudy or hazy solution Incomplete dissolution or formation of a fine suspension.Gently warm the solution and sonicate to aid dissolution.[4] If the cloudiness persists, the solubility limit in that specific vehicle may have been exceeded. Prepare a new solution at a lower concentration.
Phase separation in oil-based vehicles Immiscibility of the initial solvent (e.g., DMSO) with the oil.Ensure the volume of the initial DMSO stock is minimal (e.g., 5-10% of the total volume) and mix thoroughly with the corn oil.[3][4] The mixed solution should be used immediately.[3]

Experimental Protocols

Protocol 1: Preparation of TM5275 in a Multi-component Aqueous Vehicle

This protocol is suitable for intravenous or intraperitoneal injections.

Materials:

  • This compound salt

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Weigh the required amount of this compound salt.

  • Prepare a stock solution by dissolving the TM5275 in DMSO. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

  • In a sterile tube, add the required volume of the DMSO stock solution (e.g., 100 µL for a 1 mL final solution).

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[4]

  • The final solution should be clear. Use immediately after preparation.

Protocol 2: Preparation of TM5275 in a Corn Oil-Based Vehicle

This protocol is suitable for oral gavage.

Materials:

  • This compound salt

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn oil

Procedure:

  • Weigh the required amount of this compound salt.

  • Prepare a stock solution in DMSO. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

  • In a sterile tube, add the required volume of the DMSO stock solution (e.g., 100 µL for a 1 mL final solution).

  • Add 900 µL of corn oil to the DMSO stock.

  • Mix thoroughly until a uniform suspension is achieved.[4]

  • Use immediately after preparation.

Signaling Pathway and Experimental Workflow

PAI1_Inhibition_Pathway cluster_Fibrinolysis Fibrinolytic System cluster_PAI1_Regulation PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits

experimental_workflow start Start dissolve Dissolve this compound in appropriate vehicle start->dissolve administer Administer to animal model (e.g., oral gavage, IP injection) dissolve->administer observe Observation and Data Collection (e.g., blood sampling, tissue harvesting) administer->observe analyze Sample Analysis (e.g., ELISA, histology, gene expression) observe->analyze end End analyze->end

Caption: General experimental workflow for in vivo studies with TM5275.

References

potential off-target effects of TM5275 sodium

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TM5275?

Q3: What are the potential off-target effects or toxicities observed with TM5275?

Preclinical studies in rodents and non-human primates have indicated that TM5275 has very low toxicity.[1][5] No obvious toxicity has been reported in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system in these animal models.[1] However, due to its antithrombotic mechanism of action, a potential risk is an increased tendency for bleeding, particularly in subjects with underlying conditions that affect hemostasis, such as cirrhosis.[1]

Some in vitro studies on cancer cell lines have demonstrated that TM5275 can decrease cell viability and induce apoptosis at micromolar concentrations.[7][8] While this may be a desirable effect in an oncology setting, it could be considered an off-target effect in other therapeutic contexts.

Q4: What is the oral bioavailability and pharmacokinetic profile of TM5275?

TM5275 is described as an orally bioavailable small molecule.[1][3] Pharmacokinetic studies have shown that it exhibits a favorable profile in mice and rats.[5] For instance, after a 10 mg/kg oral dose in rats, the plasma concentration of TM5275 reached 17.5 ± 5.2 μM.[5] Another study reported an average peak plasma concentration of 11.4 μM one hour after oral administration.[7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected Bleeding in Animal Models Exaggerated pharmacological effect due to high dosage or underlying coagulopathy.1. Review Dosage: Ensure the administered dose is within the recommended therapeutic range for the specific animal model and disease state. 2. Assess Hemostatic Function: Perform baseline coagulation tests (e.g., prothrombin time, activated partial thromboplastin time) on the animal models before initiating treatment. 3. Monitor for Clinical Signs: Closely observe animals for any signs of bleeding (e.g., hematomas, petechiae, internal bleeding). 4. Dose Adjustment: If bleeding is observed, consider a dose reduction or temporary discontinuation of the treatment.
Inconsistent In Vitro Potency (IC50) Experimental variability in assay conditions.1. Standardize Assay Protocol: Ensure consistent concentrations of PAI-1, plasminogen activators, and substrate across all experiments. 2. Control for PAI-1 Activity: Use a standardized source of active PAI-1 and verify its activity before each experiment. 3. Check Compound Stability: Prepare fresh stock solutions of TM5275 sodium and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in the assay buffer. 4. Optimize Incubation Times: Ensure that pre-incubation and reaction times are consistent and optimized for the specific assay.
Reduced Cell Viability in Non-Cancer Cell Lines Potential cytotoxic effects at high concentrations.1. Perform Dose-Response Curve: Determine the concentration at which TM5275 affects the viability of your specific cell line. 2. Use Lower Concentrations: If the primary goal is to study PAI-1 inhibition without affecting cell viability, use concentrations well below the cytotoxic threshold. 3. Include Vehicle Controls: Always include a vehicle-only control to account for any effects of the solvent (e.g., DMSO). 4. Assess Apoptosis: If reduced viability is observed, perform assays to determine if it is due to apoptosis or necrosis (e.g., caspase activity assays, TUNEL staining).
Lack of In Vivo Efficacy Poor absorption, rapid metabolism, or insufficient target engagement.1. Verify Formulation and Administration: Ensure proper formulation of TM5275 for oral gavage and confirm accurate administration. 2. Pharmacokinetic Analysis: If possible, measure the plasma concentration of TM5275 to confirm adequate absorption and exposure. 3. Assess Target Engagement: Measure PAI-1 activity in plasma or tissue samples from treated animals to confirm that the drug is reaching its target and exerting a biological effect. 4. Consider Alternative Dosing Regimens: Explore different dosing frequencies or higher doses if target engagement is insufficient.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Assay Condition Reference
IC506.95 µMPAI-1 Inhibition (Cell-free assay)[3][5]

Table 2: In Vivo Antithrombotic Efficacy of TM5275 in a Rat Thrombosis Model

Treatment Group Dose (mg/kg) Blood Clot Weight (mg, mean ± SD) Reference
Vehicle-72.5 ± 2.0[5]
TM52751060.9 ± 3.0[5]
TM52755056.8 ± 2.8[5]
Ticlopidine (reference)500Not specified, equivalent to 50 mg/kg TM5275[5]

Table 3: In Vitro Effect of TM5275 on Cancer Cell Viability

Cell Line IC50 (µM) Reference
HT1080~20-30[7]
HCT116~30-40[7]
Daoy~40-50[7]
MDA-MB-231~50-60[7]
Jurkat~10[7]

Experimental Protocols

Key Experiment: In Vitro PAI-1 Inhibition Assay

Materials:

  • Recombinant human uPA or tPA

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Plasminogen

  • Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of TM5275 in the assay buffer to create a range of test concentrations.

  • Add plasminogen and the chromogenic plasmin substrate to initiate the reaction.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual PA activity.

  • Plot the percentage of inhibition against the logarithm of the TM5275 concentration and determine the IC50 value using non-linear regression analysis.

Key Experiment: Rat Model of Arterial Thrombosis

This protocol describes a common in vivo model to assess the antithrombotic efficacy of TM5275.

Animal Model:

  • Male Sprague-Dawley rats (or similar strain)

Procedure:

  • Administer this compound (e.g., 10 or 50 mg/kg) or vehicle control orally to the rats.

  • After a specified time (e.g., 1 hour) to allow for drug absorption, anesthetize the animals.

  • Isolate a section of the carotid artery.

  • Induce thrombosis by applying a filter paper saturated with a ferric chloride (FeCl₃) solution to the adventitial surface of the artery for a defined period.

  • After the induction period, remove the filter paper and allow blood flow to resume.

  • After a set duration of reperfusion, excise the thrombosed arterial segment.

  • Measure the weight of the formed blood clot.

  • Compare the clot weights between the TM5275-treated groups and the vehicle control group to determine the antithrombotic effect.

Visualizations

PAI1_Inhibition_Pathway cluster_0 Fibrinolytic System cluster_1 PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin (Clot) Fibrin (Clot) Plasmin->Fibrin (Clot) Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products tPA/uPA tPA/uPA tPA/uPA->Plasminogen Inactive Complex Inactive Complex tPA/uPA->Inactive Complex PAI-1 PAI-1 PAI-1->tPA/uPA Inhibits PAI-1->Inactive Complex TM5275 TM5275 TM5275->PAI-1 Inhibits

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A PAI-1 Inhibition Assay (Determine IC50) B Serpin Selectivity Panel A->B Confirm Specificity C Cell Viability Assay (Determine Cytotoxicity) A->C Assess Off-Target Cytotoxicity D Oral Administration of TM5275 to Rodents C->D Guide Dosing E Thrombosis Model (e.g., FeCl3 induced) D->E Evaluate Efficacy F Pharmacokinetic Analysis (Plasma) D->F Determine Exposure G Toxicity Assessment D->G Evaluate Safety

Caption: Preclinical evaluation workflow for this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome with TM5275 InVivo In Vivo Experiment? Start->InVivo InVitro In Vitro Experiment? Start->InVitro Bleeding Bleeding Observed? InVivo->Bleeding Yes NoEfficacy Lack of Efficacy? InVivo->NoEfficacy No InconsistentIC50 Inconsistent IC50? InVitro->InconsistentIC50 Yes Cytotoxicity Unexpected Cytotoxicity? InVitro->Cytotoxicity No CheckDose Review/Reduce Dose Assess Hemostasis Bleeding->CheckDose Yes CheckPK Verify Formulation Measure Plasma Levels Assess Target Engagement NoEfficacy->CheckPK Yes StandardizeAssay Standardize Reagents Optimize Protocol InconsistentIC50->StandardizeAssay Yes DoseResponse Perform Dose-Response Use Lower Concentrations Cytotoxicity->DoseResponse Yes

Caption: Logical troubleshooting flow for experiments involving TM5275.

References

Technical Support Center: TM5275 Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions for researchers utilizing TM5275 sodium in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its primary mechanism of action?

Q2: What is the general toxicity profile of TM5275 in animal models?

Q3: What are the potential or expected side effects of TM5275 administration?

A: The primary risk associated with TM5275 stems from its antithrombotic and profibrinolytic activity.[1] A potential side effect is an increased tendency for bleeding. This is a particular consideration in models with compromised hemostasis or in studies involving surgical procedures.[1]

Q4: In which animal models has TM5275 been studied?

A: TM5275 has been evaluated in various animal models, including mice (e.g., BALB/c), rats (e.g., Fischer 344, Otsuka Long-Evans Tokushima Fatty), and non-human primates (cynomolgus monkeys).[1][2][3]

Troubleshooting Guide

Issue 1: Unexpected Bleeding or Hemorrhage is Observed

  • Question: My animals are showing signs of bleeding (e.g., hematomas, prolonged bleeding from injection sites, blood in urine/feces). Is this related to TM5275?

  • Answer & Solution:

    • Troubleshooting Steps:

      • Confirm Observation: Ensure the observation is consistent and not an isolated incident or an artifact of the procedure (e.g., rough handling, difficult injections).

      • Review Dose: Determine if the bleeding is dose-dependent. If you are using multiple dose groups, is the incidence higher in the high-dose group? Consider reducing the dose in subsequent experiments.

      • Check Animal Health: Assess animals for any pre-existing conditions or concurrent medications that might affect coagulation.

      • Monitor Coagulation Parameters: If feasible, collect blood samples to analyze coagulation parameters (e.g., PT, aPTT) to quantify the effect.

      • Refine Procedures: Minimize trauma during handling, dosing, and sample collection to reduce the risk of inducing bleeding.

Issue 2: No Apparent Efficacy or Antithrombotic Effect

  • Question: I am not observing the expected antithrombotic or anti-fibrotic effect in my model. Could the compound be inactive?

  • Answer & Solution:

    • Compound Formulation & Administration: TM5275 is often administered orally as a suspension in a vehicle like carboxymethyl cellulose (CMC).[3]

      • Ensure the compound is fully suspended before each administration. Vortex or stir the suspension thoroughly.

      • Verify the accuracy of the dose calculations and the oral gavage technique to ensure the full dose is delivered.

    • Pharmacokinetics: The timing of administration relative to the experimental endpoint is crucial. Plasma concentration of TM5275 in rats has been shown to reach approximately 17.5 µM after a 10 mg/kg oral dose.[2] Review pharmacokinetic data to ensure that the compound concentration is at a therapeutic level during the critical phase of your experiment.

Quantitative Toxicity Data

MetricSpeciesRoute of AdministrationValueReference
Acute Toxicity (LD50) Mouse, RatOralNot Publicly Available-
General Toxicity Rodents, PrimatesOralNo obvious organ toxicity observed[1]

Key Experimental Protocols

Below is a generalized protocol for a repeated-dose oral toxicity study in rodents, based on common practices cited in related efficacy studies. Researchers must adapt this protocol to their specific experimental design and institutional guidelines (IACUC).

Objective: To assess the potential toxicity of TM5275 following daily oral administration for a specified duration (e.g., 14 or 28 days).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethyl Cellulose - CMC)

  • Rodent Model (e.g., BALB/c mice or Fischer 344 rats)

  • Oral gavage needles

  • Standard laboratory equipment for clinical observations, blood collection, and tissue processing.

Methodology:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the start of the study.

  • Dose Formulation: Prepare a suspension of TM5275 in the vehicle (e.g., 0.5% CMC).[3] Formulations should be prepared fresh daily or according to established stability data. Homogenize the suspension before each use.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, Low-dose TM5275, Mid-dose TM5275, High-dose TM5275). A typical group size is 5-10 animals per sex.

  • Administration: Administer TM5275 or vehicle via oral gavage once daily at the same time each day. Dosing volumes should be based on the most recent body weights.

  • Clinical Observations:

    • Conduct mortality and morbidity checks twice daily.

    • Perform detailed clinical observations (e.g., changes in skin, fur, eyes, behavior, signs of bleeding) at least once daily.

    • Record body weights at least twice weekly.

    • Monitor food and water consumption.

  • Terminal Procedures:

    • At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.

    • Perform a complete necropsy, including examination of all organs and tissues.

    • Record organ weights.

    • Collect designated organs for histopathological examination.

  • Data Analysis: Analyze all data (clinical signs, body weights, clinical pathology, organ weights, histopathology) to identify any dose-dependent, treatment-related adverse effects.

Visualizations

Signaling Pathway of TM5275

TM5275_Pathway cluster_TGF Profibrotic Signaling cluster_Outcome Physiological Outcome TGF TGF-β PAI1 PAI-1 TGF->PAI1 Induces Expression Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activates PAI1->tPA_uPA TM5275 TM5275 TM5275->PAI1 Degradation Fibrin Degradation (Clot Dissolution) Fibrin->Degradation Bleeding Potential for Bleeding Degradation->Bleeding Leads to

General Toxicology Study Workflow

Toxicology_Workflow cluster_monitoring In-Life Monitoring start Study Start acclimation 1. Animal Acclimation (≥ 1 week) start->acclimation randomization 2. Randomization & Group Assignment acclimation->randomization dosing 3. Daily Dosing Period (e.g., 14-28 days) randomization->dosing mortality Mortality Checks (2x Daily) dosing->mortality necropsy 4. Terminal Necropsy dosing->necropsy clinical_obs Clinical Observations (Daily) body_weight Body Weight (2x Weekly) blood Blood Collection (Hematology & ClinChem) necropsy->blood organs Organ Weight Measurement necropsy->organs histo Histopathology necropsy->histo analysis 5. Data Analysis & Reporting blood->analysis organs->analysis histo->analysis end Study End analysis->end

Caption: Generalized workflow for a repeated-dose toxicity study in animal models.

Troubleshooting Logic for Bleeding Adverse Events

Troubleshooting_Bleeding start Adverse Event: Unexpected Bleeding Observed q1 Is the event dose-dependent (higher in high-dose groups)? start->q1 a1_yes Likely compound-related due to PAI-1 inhibition mechanism. q1->a1_yes Yes a1_no May not be compound-related. Investigate other causes. q1->a1_no No action Action Plan a1_yes->action q2 Are there procedural factors? (e.g., injection trauma, handling) a1_no->q2 a2_yes Refine handling and administration techniques. q2->a2_yes Yes a2_no Consider intrinsic model sensitivity or other pathologies. q2->a2_no No a2_yes->action action_1 1. Consider dose reduction in future cohorts. action->action_1 action_2 2. Implement coagulation parameter monitoring (PT/aPTT). action_1->action_2 action_3 3. Document all findings thoroughly. action_2->action_3

Caption: Decision-making workflow for troubleshooting bleeding events in studies.

References

Technical Support Center: Optimizing TM5275 Sodium Concentration for HUVEC Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of TM5275 sodium with Human Umbilical Vein Endothelial Cells (HUVEC).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for TM5275 in HUVEC-based assays?

Q2: Is TM5275 cytotoxic to HUVEC cells at effective concentrations?

Q3: How does TM5275 affect HUVEC migration and proliferation?

Q4: What is the mechanism of action of TM5275 in the context of HUVEC angiogenesis?

Troubleshooting Guides

Problem 1: Unexpected Inhibition of HUVEC Tube Formation
Potential Cause Recommended Solution
Sub-optimal TM5275 Concentration Perform a dose-response experiment with TM5275 concentrations ranging from 1 µM to 100 µM to identify the optimal concentration for your specific HUVEC batch and assay conditions.
HUVEC Passage Number Use HUVECs at a low passage number (ideally between passages 2 and 6) for angiogenesis assays, as their differentiation potential can decrease with excessive passaging.
Matrigel Concentration and Quality Ensure the Matrigel concentration is optimal (typically around 10 mg/mL) and that it is thawed and handled according to the manufacturer's instructions to ensure proper polymerization.
Cell Seeding Density Optimize the HUVEC seeding density. Too high or too low a density can impair tube formation. A common starting point is 1.5 x 10^4 cells per well of a 96-well plate.
Problem 2: HUVEC Detachment or Changes in Morphology After TM5275 Treatment
Potential Cause Recommended Solution
High TM5275 Concentration Although generally non-toxic, very high concentrations of TM5275 might affect cell adhesion. Lower the concentration and perform a viability assay.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve TM5275 is not toxic to the cells. A final DMSO concentration of <0.1% is generally well-tolerated by HUVECs.
Sub-optimal Culture Conditions Verify that the HUVEC culture medium is fresh and contains all necessary supplements. Ensure proper coating of culture vessels with an appropriate attachment factor (e.g., gelatin or fibronectin).
PAI-1 Inhibition Affecting Cell Adhesion PAI-1 can influence cell adhesion by interacting with vitronectin.[4][5][6][7] Significant inhibition of PAI-1 might alter cell-matrix interactions. Ensure your culture surface is appropriately coated to support HUVEC attachment.

Quantitative Data Summary

Parameter TM5275 Concentration Observed Effect Cell Type Reference
IC50 for PAI-16.95 µMInhibition of PAI-1 activity-[3]
tPA-GFP Retention20 µM and 100 µMSignificantly prolonged retention on the cell surfaceVascular Endothelial Cells[2]
Fibrin Clot Lysis20 µM and 100 µMEnhanced dissolution of fibrin clotsVascular Endothelial Cells[2]
Cell Viability70-100 µM (after 72h)Decreased viabilityES-2 and JHOC-9 ovarian cancer cells[1]

Experimental Protocols

Protocol 1: Dose-Response Determination of TM5275 on HUVEC Viability
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • TM5275 Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions of TM5275 in HUVEC culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared TM5275 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining kit (e.g., Calcein-AM/Propidium Iodide) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration at which TM5275 does not significantly affect HUVEC viability.

Protocol 2: HUVEC Tube Formation Assay with TM5275
  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2-4 x 10^5 cells/mL.

  • Treatment Preparation: Prepare different concentrations of TM5275 in serum-free medium.

  • Cell Treatment and Seeding: Mix the HUVEC suspension with the TM5275 solutions (or vehicle control) and immediately seed 100 µL of the cell suspension onto the polymerized Matrigel.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Imaging and Analysis: Observe and photograph the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 inhibits Vitronectin Vitronectin PAI1->Vitronectin binds to VEGFR2 VEGFR-2 PAI1->VEGFR2 inhibits cross-talk alphaVbeta3 αVβ3 Integrin Vitronectin->alphaVbeta3 activates VEGF VEGF VEGF->VEGFR2 binds to VEGFR2->alphaVbeta3 Signaling Downstream Signaling (Migration, Proliferation, Angiogenesis) VEGFR2->Signaling alphaVbeta3->Signaling

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture HUVECs (Passage 2-6) seed_cells Seed HUVECs prep_cells->seed_cells prep_tm5275 Prepare TM5275 dilutions add_treatment Add TM5275 dilutions prep_tm5275->add_treatment prep_plate Coat plate (e.g., Matrigel) prep_plate->seed_cells seed_cells->add_treatment incubate Incubate (4-72h) add_treatment->incubate imaging Microscopy Imaging incubate->imaging quantify Quantify Results (e.g., tube length, viability) imaging->quantify analyze Data Analysis quantify->analyze

Caption: General experimental workflow for assessing the effect of TM5275 on HUVECs.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Solutions cluster_re_evaluate Re-evaluation start Unexpected Experimental Result (e.g., low viability, no tube formation) check_conc Is TM5275 concentration optimal? start->check_conc check_cells Are HUVECs healthy and low passage? start->check_cells check_reagents Are reagents (e.g., Matrigel) valid? start->check_reagents dose_response Perform dose-response check_conc->dose_response new_cells Use new batch of cells check_cells->new_cells new_reagents Use fresh reagents check_reagents->new_reagents repeat_exp Repeat Experiment dose_response->repeat_exp new_cells->repeat_exp new_reagents->repeat_exp

Caption: A logical workflow for troubleshooting unexpected results in HUVEC assays with TM5275.

References

Technical Support Center: Troubleshooting TM5275 Inhibition of PAI-1

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

A logical workflow for troubleshooting this issue is presented below.

G cluster_compound 1. Compound Integrity cluster_assay 2. Assay Conditions cluster_protein 3. PAI-1 Protein start Start: No PAI-1 Inhibition Observed check_solubility Is TM5275 fully dissolved? (No precipitate) start->check_solubility solubility_no Action: Review dissolution protocol. Use fresh, anhydrous DMSO. Consider sonication/warming. check_solubility->solubility_no No check_stability Was the stock solution stored correctly? Was the working solution freshly prepared? check_solubility->check_stability Yes end Problem Resolved / Further Investigation solubility_no->end stability_no Action: Prepare fresh stock and working solutions from powder. check_stability->stability_no No check_controls Are assay controls valid? (e.g., 'No Inhibitor' shows full PAI-1 activity, 'No PAI-1' shows full protease activity) check_stability->check_controls Yes stability_no->end controls_no Action: Validate individual assay components (buffer, protease, substrate). Check for contamination. check_controls->controls_no No check_preincubation Was TM5275 pre-incubated with PAI-1 before adding protease (tPA/uPA)? check_controls->check_preincubation Yes controls_no->end preincubation_no Action: Implement a pre-incubation step (e.g., 10-15 min at RT) to allow inhibitor-target binding. check_preincubation->preincubation_no No check_activity Is the PAI-1 protein active? (Does it inhibit tPA/uPA in the 'No Inhibitor' control?) check_preincubation->check_activity Yes preincubation_no->end activity_no Action: Use a new lot of PAI-1. Ensure PAI-1 is not the latent form. check_activity->activity_no No check_vn Is vitronectin present in the assay system (e.g., in serum-containing media)? check_activity->check_vn Yes activity_no->end vn_yes Action: Vitronectin can reduce inhibitor efficacy. Test in a purified, serum-free system. May require higher TM5275 concentrations. check_vn->vn_yes Yes check_vn->end No vn_yes->end

Q2: How can I be sure my TM5275 is properly dissolved and stable?

Solubility: TM5275 sodium is soluble in DMSO (up to 100 mg/mL) and DMF, but it is insoluble in water and ethanol.[1][2]

  • Recommendation: Prepare a concentrated stock solution in 100% anhydrous (newly opened) DMSO.[1][3] Using DMSO that has absorbed moisture can significantly reduce solubility.[1] For aqueous assay buffers, perform a serial dilution of the DMSO stock, ensuring the final DMSO concentration in your assay is low (typically ≤1%) and consistent across all conditions, including controls. If precipitation occurs upon dilution, you may need to optimize the formulation, potentially using agents like PEG300 or Tween-80 for in vivo studies.[3]

Stability and Storage:

  • Powder: The solid compound is stable for at least four years when stored at -20°C.[4]

  • Stock Solutions: Store DMSO stock solutions in small aliquots at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the stock solution.[1][3]

Key parameters to verify:

Q5: What concentration of TM5275 should I be using?

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TM5275?

G cluster_pathway PAI-1 Regulatory Pathway TGFb TGF-β PAI1 Active PAI-1 TGFb->PAI1 Upregulates tPA_uPA tPA / uPA PAI1->tPA_uPA Plasminogen Plasminogen Plasmin Plasmin tPA_uPA->Plasmin Activates Plasminogen->Plasmin Fibrinolysis Fibrinolysis & Matrix Degradation Plasmin->Fibrinolysis Promotes TM5275 TM5275 TM5275->PAI1 Inhibits

Q3: What are the known IC₅₀ values for TM5275?

CompoundTargetIC₅₀ ValueReference(s)
TM5275PAI-16.95 µM[1][2][4]

Experimental Protocols

1. Materials and Reagents:

  • Recombinant human tPA (or uPA)

  • Chromogenic tPA substrate (e.g., SPECTROZYME tPA)

  • This compound salt

  • Anhydrous DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

2. Preparation of Solutions:

  • TM5275 Stock: Prepare a 10 mM stock solution of TM5275 in anhydrous DMSO. Store at -80°C.

  • tPA Working Solution: Dilute tPA in assay buffer to a working concentration (e.g., 10-20 nM). Prepare fresh and keep on ice.

  • Substrate Solution: Prepare the chromogenic substrate according to the manufacturer's instructions (e.g., 1 mM in sterile water).

3. Assay Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the TM5275 stock solution in assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Remember to include a "vehicle control" with the same final DMSO concentration as the highest TM5275 concentration.

  • Set Up Microplate: Add reagents to wells in the following order. Prepare wells for each condition in triplicate.

  • Initiate Reaction: Add 20 µL of tPA working solution to all wells. Mix gently. Incubate for 10 minutes at 37°C.

  • Measure Activity: Add 20 µL of the chromogenic substrate solution to all wells.

  • Read Plate: Immediately begin reading the absorbance at 405 nm (OD₄₀₅) every minute for 15-30 minutes using a microplate reader in kinetic mode.

4. Data Analysis:

  • Determine the rate of reaction (V = ΔOD₄₀₅/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each TM5275 concentration using the following formula: % Inhibition = 100 * [1 - (V_inhibitor - V_no_PAI-1) / (V_no_inhibitor - V_no_PAI-1)]

  • Plot the % Inhibition against the logarithm of the TM5275 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

troubleshooting TM5275 sodium precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275. The following information addresses common issues, with a focus on preventing and resolving sodium precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its mechanism of action?

Q2: I am observing a precipitate in my cell culture media after adding TM5275. What could be the cause?

A2: Precipitation of TM5275 in cell culture media can be attributed to several factors. Since TM5275 is often formulated as a sodium salt, the observed precipitate could be the compound itself coming out of solution. Key causes include:

  • Exceeding Solubility Limit: Every compound has a maximum solubility in a given solvent system. If the final concentration of TM5275 in your media exceeds this limit, it will precipitate.

  • Solvent Shock: TM5275 is often dissolved in a high-concentration stock solution using a non-aqueous solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture media, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6]

  • Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers.[7] Components like calcium and phosphate can interact with the compound or alter its solubility.[8][9]

  • pH and Temperature: The pH of the media and the incubation temperature can influence the solubility of TM5275.[10] Changes in pH due to cellular metabolism can also contribute to precipitation over time.[6]

  • Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including TM5275, potentially leading to precipitation.[8][10]

Q3: How can I prevent TM5275 precipitation in my experiments?

A3: To prevent precipitation, consider the following strategies:

  • Optimize Stock Solution Concentration: Prepare a stock solution of TM5275 in 100% DMSO.[2] Ensure the stock concentration is not excessively high to minimize the volume needed for your final dilution.

  • Step-wise Dilution: When diluting the DMSO stock into your media, add it dropwise while gently vortexing or swirling the media.[6] This gradual introduction helps to avoid "solvent shock."

  • Pre-warm the Media: Before adding the TM5275 stock solution, ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C).[6]

  • Test Solubility in a Simpler Buffer: To determine if media components are the primary cause of precipitation, test the solubility of TM5275 in a simpler buffer like Phosphate-Buffered Saline (PBS).[6]

  • Use a Buffered Medium: To counteract pH shifts from cellular metabolism, consider using a medium buffered with HEPES.[6]

  • Maintain Proper Humidity: Ensure your incubator has adequate humidity to prevent evaporation from your culture plates or flasks.[10][11]

Q4: What are the recommended solvent formulations for TM5275?

A4: While specific formulations for cell culture are not extensively detailed in the provided search results, formulations for in vivo studies can provide insights into suitable solvent systems. These often involve a combination of solvents to maintain solubility. It is crucial to perform pilot tests to determine the optimal and non-toxic solvent concentrations for your specific cell line.

Troubleshooting Guide

If you are currently experiencing precipitation with TM5275 in your cell culture media, follow these steps to identify and resolve the issue.

Logical Flow for Troubleshooting Precipitation

Caption: A flowchart for troubleshooting TM5275 precipitation.

Data Presentation

Table 1: Solubility of TM5275 Sodium in Different Solvent Systems

Solvent SystemConcentrationResultSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.60 mM)Clear Solution[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.60 mM)Clear Solution[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.60 mM)Clear Solution[4]
DMSO100 mg/mL (183.83 mM)Clear Solution[2]
WaterInsoluble-[2]
EthanolInsoluble-[2]

Note: The solvent systems listed above are primarily for in vivo use and may not be directly applicable to cell culture. They do, however, indicate solvents in which TM5275 is soluble. Researchers should determine the toxicity of any solvent system on their specific cell line before use.

Experimental Protocols

Protocol 1: Preparation of TM5275 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of TM5275 in DMSO.

Materials:

  • This compound salt

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound salt into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[2]

  • Vortex the tube until the TM5275 is completely dissolved. If precipitation occurs upon storage, gently warm the solution to 37°C and swirl to redissolve before use.[11]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Dilution of TM5275 into Cell Culture Media

This protocol provides a method for diluting the DMSO stock solution into cell culture media to minimize the risk of precipitation.

Materials:

  • TM5275 DMSO stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the TM5275 DMSO stock solution and ensure it is fully dissolved.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently swirling or vortexing the medium, add the calculated volume of the TM5275 DMSO stock solution dropwise to the side of the tube.

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Visually inspect the medium for any signs of precipitation before adding it to your cell cultures.

Experimental Workflow for Testing TM5275 Solubility

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 100 mM TM5275 in DMSO Prep_Media Prepare Serial Dilutions of TM5275 in DMSO Prep_Stock->Prep_Media Add_To_Media Add 2 µL of each dilution to 198 µL of media in a 96-well plate Prep_Media->Add_To_Media Incubate Incubate at 37°C for 1-2 hours Add_To_Media->Incubate Visual_Inspect Visual Inspection for Cloudiness Incubate->Visual_Inspect Microscopy Microscopic Examination for Precipitate Visual_Inspect->Microscopy

Caption: A workflow for determining TM5275 solubility in media.

Signaling Pathway

Simplified PAI-1 Signaling Pathway and Inhibition by TM5275

PAI1_Pathway PAI1 PAI-1 (Active) PAI1_Complex PAI-1 / tPA-uPA Complex (Inactive) PAI1->PAI1_Complex Inhibits tPA_uPA tPA / uPA Plasmin Plasmin tPA_uPA->Plasmin Activates tPA_uPA->PAI1_Complex Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_Degradation Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation TM5275 TM5275 TM5275->PAI1 Inhibits

References

impact of hygroscopic DMSO on TM5275 sodium solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275 sodium. The following information addresses common issues encountered during the experimental use of this compound, with a specific focus on its solubility in dimethyl sulfoxide (DMSO).

Troubleshooting Guides and FAQs

Q1: I am having trouble dissolving this compound in DMSO. What could be the cause?

A1: Difficulty in dissolving this compound in DMSO is a frequently reported issue and is almost always linked to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere. This absorbed water content can significantly decrease the solubility of this compound.[1][2][3][4] For optimal dissolution, it is critical to use anhydrous or freshly opened DMSO.[2] If you are using a previously opened bottle of DMSO, it has likely absorbed atmospheric moisture, which is impeding the dissolution of the compound.

Q2: My this compound solution in DMSO was clear initially, but now I see precipitation. Why did this happen?

A2: Precipitation of this compound from a DMSO solution after it was initially clear can be attributed to a few factors:

  • Moisture Absorption: If the solution was left exposed to air, the DMSO could have absorbed moisture over time, leading to a decrease in the solubility of this compound and subsequent precipitation.[4][5]

  • Temperature Fluctuations: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature (e.g., with gentle warming) and then cooled to room temperature or lower, the solubility might decrease, causing the compound to precipitate out.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote the precipitation of dissolved compounds.[3][4][5] This is because the presence of water in DMSO can lead to the formation of a more structured solvent environment upon freezing, making it more difficult for the compound to redissolve.[4][5]

Q3: What are the best practices for preparing and storing this compound stock solutions in DMSO?

A3: To ensure the successful preparation and storage of this compound stock solutions, follow these best practices:

  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO from a freshly opened bottle.[2]

  • Proper Handling of DMSO: Minimize the time the DMSO bottle is open to the atmosphere to prevent moisture absorption.[6] Use a dry, clean needle and syringe to withdraw the solvent.

  • Aiding Dissolution: If the compound does not dissolve readily, gentle warming or sonication can be used to facilitate dissolution.[1]

  • Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.[7][8] For short-term storage (days to weeks), 4°C is acceptable.[7][8]

  • Aliquotting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I use water to make a stock solution of this compound?

A4: No, this compound is not soluble in water.[2][7] Attempts to dissolve it in aqueous solutions will be unsuccessful.

Quantitative Data Summary

The solubility of this compound in fresh, anhydrous DMSO has been reported by various suppliers. The following table summarizes this information. Note that the actual solubility may vary slightly depending on the specific batch of the compound and the purity of the DMSO used.

Supplier/SourceReported Solubility in DMSO
MedchemExpress62.5 mg/mL (114.90 mM)[1]
Selleck Chemicals100 mg/mL (183.83 mM)[2]
R&D SystemsSoluble to 100 mM
Cayman Chemical20 mg/mL[9]

It is important to note that these values are for anhydrous DMSO. The presence of water will decrease these solubility limits.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound at a concentration of 100 mM in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), from a new, unopened bottle

  • Sterile, dry microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, dry tips

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Pre-warm reagents: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to minimize condensation and moisture absorption.

  • Weighing the compound: In a sterile, dry microcentrifuge tube, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you would need 54.4 mg of this compound (Molecular Weight: 543.97 g/mol ).

  • Adding the solvent: Using a calibrated micropipette with a sterile, dry tip, add the calculated volume of anhydrous DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Aiding dissolution (if necessary): If the compound is not fully dissolved after vortexing, you can use one of the following methods:

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Gentle Warming: Briefly warm the solution in a water bath set to 37°C. Do not overheat, as this could degrade the compound.

  • Verification of Dissolution: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: For long-term storage, aliquot the stock solution into single-use volumes in tightly sealed, dry vials and store at -20°C or -80°C. For short-term storage, store at 4°C.

Visualizations

cluster_0 Impact of Hygroscopic DMSO on this compound Solubility DMSO Anhydrous DMSO Wet_DMSO Hygroscopic DMSO (Contains Water) DMSO->Wet_DMSO absorbs Soluble This compound in Solution (Clear) H2O Atmospheric Moisture (H₂O) Insoluble Reduced Solubility & Precipitation TM5275_Powder This compound (Solid) TM5275_Powder->Soluble dissolves in TM5275_Powder->Insoluble struggles to dissolve in

Caption: Logical workflow illustrating how the hygroscopic nature of DMSO leads to reduced solubility of this compound.

References

using sonication to dissolve TM5275 sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of sonication for dissolving TM5275 sodium. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[2] For in vivo studies, it is often prepared in a co-solvent system. Common formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with corn oil.[1][2]

Q3: Why is sonication recommended for dissolving this compound?

A3: Sonication is recommended to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[1] The high-frequency sound waves generated during sonication help to break down intermolecular interactions and reduce particle size, which can speed up the dissolution process.[4] This is particularly useful for compounds that are poorly soluble in aqueous solutions.

Q4: Can sonication damage the this compound compound?

A4: While high-intensity sonication can potentially degrade some molecules, it is a widely used and generally safe method for dissolving small organic compounds like TM5275. To minimize any potential degradation, it is advisable to use the lowest effective sonication power and duration, and to keep the sample cool during the process.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving, even with vortexing. Insufficient solvent power or compound has precipitated.Use of a co-solvent system (e.g., DMSO with PEG300 and Tween-80) is recommended. Apply sonication in a water bath to aid dissolution. Gentle warming to 37°C can also be combined with sonication.[4]
Precipitation occurs when adding aqueous solution to a DMSO stock. TM5275 has low aqueous solubility and is "crashing out" of the solution.This is a common occurrence. Vortexing, gentle warming (37°C), or brief sonication can help to redissolve the precipitate. Ensure the solution is clear before use.[4]
The solution appears cloudy or has particulates after sonication. Incomplete dissolution or presence of insoluble impurities.Centrifuge the solution at a low speed to pellet any remaining particulates. Carefully collect the supernatant for your experiment. Consider filtering the solution through a 0.22 µm syringe filter if appropriate for your application.
Variability in experimental results. Inconsistent dissolution leading to variations in the effective concentration of TM5275.Ensure a consistent and complete dissolution protocol for every experiment. Visually inspect each solution to confirm clarity before use. Prepare fresh solutions for each experiment to avoid issues with stability.

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)
  • Weigh the required amount of this compound powder.

  • Add fresh, anhydrous DMSO to achieve a final concentration of 100 mM.[2]

  • Vortex the solution until the powder is fully dissolved. If dissolution is slow, place the vial in a sonication bath for 5-10 minutes, monitoring to ensure the solution does not overheat.

Preparation of a Dosing Solution for In Vivo Studies

This protocol provides a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • Prepare a 25 mg/mL stock solution of TM5275 in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.

Visualizations

Experimental Workflow for Dissolving this compound

G cluster_start Start cluster_dissolution Dissolution cluster_sonication Sonication (if needed) cluster_final Final Solution start Weigh TM5275 Sodium Powder add_dmso Add DMSO to desired concentration start->add_dmso vortex Vortex thoroughly add_dmso->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate in water bath (5-10 min) check1->sonicate No final_solution Clear Stock Solution check1->final_solution Yes check2 Is it fully dissolved? sonicate->check2 check2->sonicate No, repeat sonication or troubleshoot check2->final_solution Yes

Workflow for preparing a this compound stock solution.

Simplified PAI-1 Signaling Pathway

PAI1_Pathway TGFb TGF-β PAI1_Gene PAI-1 Gene (SERPINE1) TGFb->PAI1_Gene Induces expression PAI1 PAI-1 PAI1_Gene->PAI1 is transcribed/translated to uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds to Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation (Clot Dissolution) Plasmin->Fibrin_Degradation Promotes Cell_Migration Cell Migration LRP1->Cell_Migration Promotes TM5275 TM5275 TM5275->PAI1 Inhibits

References

Technical Support Center: TM5275 Sodium Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of TM5275 sodium stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1][3]

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For long-term storage, this compound stock solutions should be stored in tightly sealed vials. At -80°C, the stock solution is stable for up to 6 months.[1] For shorter-term storage, the solution can be kept at -20°C for up to 1 month.[1][3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Q3: Can I store the solid form of this compound?

A3: Yes, the solid form of this compound is stable and can be stored. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store the solid at -20°C.[5] One supplier indicates that the crystalline solid is stable for at least 4 years when stored at -20°C.[2] Another suggests 3 years of stability for the powder at -20°C.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon thawing. The solution may be supersaturated, or the compound has come out of solution due to temperature changes.Gently warm the solution and use sonication to aid in redissolving the precipitate.[1] Ensure the solution is clear before use.
Difficulty dissolving this compound in DMSO. The DMSO may have absorbed moisture, reducing its solvating power. The concentration may be too high.Use a new, unopened bottle of anhydrous DMSO.[1][3] If solubility issues persist, try preparing a more dilute stock solution. Ultrasonic treatment can also facilitate dissolution.[1]
Inconsistent experimental results using the stock solution. The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from solid this compound. Always aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1]
Phase separation or precipitation occurs when preparing working solutions for in vivo studies. The formulation of the working solution is not optimal for the desired concentration.For in vivo preparations, it is often necessary to use co-solvents. Common protocols involve a multi-step addition of solvents like DMSO, PEG300, Tween-80, and saline or corn oil.[1][3] It is recommended to prepare these working solutions fresh on the day of use.[1]

Summary of Storage Conditions

FormStorage TemperatureDurationKey Considerations
Solid 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.[5]
-20°CLong-term (months to years)Store in a tightly sealed container.[3][5]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][3][4] Use tightly sealed vials.[1]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1] Use tightly sealed vials.[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 543.97 g/mol .[1]

  • Weigh the calculated amount of this compound and place it into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Visual Guides

TM5275_Troubleshooting_Workflow start Start: Issue with TM5275 Stock Solution check_precipitate Is there a precipitate in the thawed stock solution? start->check_precipitate warm_sonicate Action: Gently warm and sonicate the solution to redissolve. check_precipitate->warm_sonicate Yes check_solubility Are you experiencing difficulty dissolving the solid? check_precipitate->check_solubility No check_dissolution Does the precipitate redissolve? warm_sonicate->check_dissolution use_solution Outcome: Solution is ready for use. Proceed with experiment. check_dissolution->use_solution Yes prepare_fresh Action: Prepare a fresh stock solution. Ensure proper aliquoting and storage. check_dissolution->prepare_fresh No end_issue_resolved End: Issue Resolved use_solution->end_issue_resolved check_dmso Action: Use fresh, anhydrous DMSO. Consider preparing a more dilute solution. check_solubility->check_dmso Yes check_inconsistent_results Are you observing inconsistent experimental results? check_solubility->check_inconsistent_results No check_dmso->end_issue_resolved check_inconsistent_results->prepare_fresh Yes check_inconsistent_results->end_issue_resolved No prepare_fresh->end_issue_resolved

Caption: Troubleshooting workflow for this compound stock solutions.

This guide is intended for research use only and provides general recommendations. It is always best to consult the product-specific information sheet provided by the supplier for the most accurate and up-to-date handling instructions.

References

Technical Support Center: Efficacy of TM5275 on Vitronectin-Bound PAI-1

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its primary mechanism of action?

Q4: What is the reported IC50 value for TM5275?

A4: The half-maximal inhibitory concentration (IC50) for TM5275 has been reported to be approximately 6.95 μM in a tPA-dependent hydrolysis assay.[3][10] It is crucial to note that this value can vary depending on the specific assay conditions, including the presence and concentration of vitronectin.

Quantitative Data Summary

The following tables summarize key quantitative data for TM5275.

Table 1: In Vitro Efficacy of TM5275

ParameterValueAssay ConditionsReference
IC50 6.95 μMtPA-dependent hydrolysis[3][10]
Effective Concentration 20 - 100 μMProlonged tPA-GFP retention on Vascular Endothelial Cells (VECs)[3][11]
Growth Suppression 100 μMOvarian cancer cell lines (ES-2, JHOC-9) after 48h[3]

Table 2: In Vivo Efficacy and Dosing of TM5275

Animal ModelDoseEffectReference
Rat Thrombosis Model 10 - 50 mg/kgSignificantly lower blood clot weights[3]
Rat Hepatic Fibrosis Model Not specifiedAmeliorated development of hepatic fibrosis[1]
Mouse Intestinal Fibrosis Model 50 mg/kgDecreased collagen accumulation[2]

Visualizing Key Pathways and Workflows

PAI1_Inhibition_Pathway cluster_Fibrinolysis Fibrinolysis Pathway cluster_Inhibition Inhibitory Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Degradation Fibrin Degradation Products Plasmin->Degradation Degrades Fibrin Fibrin Clot Fibrin->Degradation PAI1 Active PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits

Vitronectin_Interaction PAI1_active Active PAI-1 PAI1_latent Latent (Inactive) PAI-1 PAI1_active->PAI1_latent Spontaneous Conversion (t½ ≈ 2h) Complex Vitronectin-PAI-1 Complex (Stabilized, Active) PAI1_active->Complex Vitronectin Vitronectin Vitronectin->PAI1_active Binds & Stabilizes TM5275 TM5275 TM5275->PAI1_active Inhibits TM5275->Complex Inhibition may be less effective

Troubleshooting Guide

Problem 1: The inhibitory effect of TM5275 is lower than expected (higher IC50) in my assay.

Possible CauseRecommended Action
Presence of Vitronectin: Serum, plasma, or extracellular matrix components in your assay contain vitronectin, which stabilizes PAI-1.[4][6]
Solution: Quantify the vitronectin in your system. Consider performing the assay in a purified, serum-free system to establish a baseline. If the biological context is necessary, run parallel experiments with a PAI-1 mutant that does not bind vitronectin (e.g., Q123K) to assess the impact.[12]
Reagent Instability: TM5275 sodium salt can degrade if not stored properly. PAI-1 is inherently unstable and can convert to its latent form.
Solution: Store TM5275 stock solutions at -80°C for up to 6 months and -20°C for 1 month.[3] Avoid repeated freeze-thaw cycles. Always use freshly thawed, active PAI-1 and keep it on ice. Confirm PAI-1 activity before starting the experiment.
Incorrect Assay Conditions: pH, temperature, and buffer composition can affect both PAI-1 activity and TM5275 binding.
Solution: Ensure assay conditions are optimal for PAI-1 activity (typically physiological pH 7.4). Verify buffer components do not interfere with the inhibitor or the enzyme-substrate reaction.

Problem 2: I am not observing a pro-fibrinolytic effect in my plasma clot lysis assay.

Possible CauseRecommended Action
Insufficient TM5275 Concentration: The concentration of PAI-1 in plasma, especially when bound to vitronectin, may require higher doses of TM5275 for effective inhibition.
Solution: Perform a dose-response curve with TM5275, starting from low micromolar concentrations and increasing. In vivo studies have used doses of 10-50 mg/kg, which result in plasma concentrations in the micromolar range.[3]
Platelet-Rich Plasma: Platelets are a major source of active PAI-1. If using platelet-rich plasma, the local concentration of PAI-1 can be very high.
Solution: Compare results using platelet-poor vs. platelet-rich plasma to understand the contribution of platelet-derived PAI-1.
Other Fibrinolytic Inhibitors: Plasma contains other inhibitors like α2-antiplasmin.
Solution: While TM5275 is specific to PAI-1, ensure that the overall fibrinolytic potential is not being masked by other components. Use purified systems to confirm the direct effect of TM5275 on the PAI-1/tPA/plasminogen axis.

Caption: A logical workflow to troubleshoot common issues with TM5275 experiments.

Experimental Protocols

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

    • TM5275: Prepare a serial dilution of this compound in assay buffer (e.g., from 0.1 µM to 100 µM).

    • uPA/tPA: Dilute uPA or tPA in assay buffer to a working concentration (e.g., 50 nM).

    • Chromogenic Substrate: Prepare a solution of a plasmin-specific chromogenic substrate (e.g., S-2251) in distilled water.

  • Experimental Procedure:

    • In a 96-well plate, add 20 µL of TM5275 dilution or vehicle control.

    • Add 20 µL of uPA/tPA solution to each well to initiate the reaction.

    • Incubate for 10 minutes at 37°C.

    • Add 20 µL of the chromogenic substrate.

    • Read the absorbance at 405 nm every minute for 20-30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (Vmax) for each condition.

    • Normalize the rates to the vehicle control.

  • Reagent Preparation:

    • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.5.

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% BSA in PBST.

    • Vitronectin: Dilute purified vitronectin to 5 µg/mL in Coating Buffer.

  • Experimental Procedure:

    • Coat a 96-well high-binding plate with 100 µL/well of vitronectin solution. Incubate overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

    • Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature.

    • Wash the plate 3 times.

    • Wash the plate 5 times.

    • Add 100 µL of streptavidin-HRP diluted in Blocking Buffer. Incubate for 30 minutes.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate and incubate until color develops.

    • Stop the reaction with 50 µL of 2 M H2SO4 and read absorbance at 450 nm.

  • Data Analysis:

    • Subtract background absorbance.

References

Validation & Comparative

A Comparative Guide to TM5275 and TM5441 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 Inhibition in Cancer

Mechanism of Action

cluster_0 PAI-1 Inhibition by TM5275/TM5441 cluster_1 Downstream Effects TM TM5275 / TM5441 PAI1 PAI-1 TM->PAI1 Inhibits uPAtPA uPA / tPA PAI1->uPAtPA Inhibits Apoptosis Intrinsic Apoptosis (Anti-Tumor) PAI1->Apoptosis Inhibits Angiogenesis Angiogenesis (Pro-Tumor) PAI1->Angiogenesis Promotes Plasminogen Plasminogen Plasmin Plasmin uPAtPA->Plasmin Activates Plasminogen->Plasmin Fibrinolysis Fibrinolysis (Anti-Tumor) Plasmin->Fibrinolysis

Fig. 1: Signaling pathway of PAI-1 inhibition.

Comparative Efficacy in Cancer Models

In Vitro Studies

Both TM5275 and TM5441 have demonstrated a dose-dependent decrease in the viability of several human cancer cell lines.[1][12] The half-maximal inhibitory concentration (IC50) values for these compounds vary across different cell lines.[1]

Cell LineCancer TypeTM5275 IC50 (µM)TM5441 IC50 (µM)
HT1080Fibrosarcoma20.313.9
HCT116Colorectal Carcinoma35.821.6
DaoyMedulloblastoma60.351.1
MDA-MB-231Breast Adenocarcinoma20.19.7
JurkatAcute T-cell Leukemia31.525.4
Data sourced from Placencio et al., 2015.[1]

Studies have shown that both inhibitors induce intrinsic apoptosis in cancer cells.[1] This is evidenced by a dose-dependent increase in caspase 3/7 activity.[1] Notably, TM5441 was found to have a statistically stronger effect on caspase 3/7 activity compared to TM5275 in HT1080 and HCT116 cells.[1] The induction of apoptosis by these compounds is associated with mitochondrial depolarization and is independent of caspase 8 activation, confirming the involvement of the intrinsic pathway.[1]

Furthermore, both TM5275 and TM5441 have been shown to inhibit the branching of endothelial cells in a 3D Matrigel assay, suggesting anti-angiogenic properties.[1] This effect was observed at concentrations that had minimal impact on endothelial cell apoptosis, indicating a more direct anti-angiogenic mechanism.[1]

In Vivo Studies

Due to its more potent apoptotic effect in vitro, TM5441 was selected for in vivo evaluation in mouse xenograft models using HT1080 and HCT116 cells.[1] Oral administration of TM5441 at 20 mg/kg daily resulted in a trend towards slower tumor growth and increased survival, although these results were not statistically significant.[1] However, a significant disruptive effect on the tumor vasculature and an increase in tumor cell apoptosis, as measured by TUNEL staining, were observed in TM5441-treated mice.[1]

Pharmacokinetic studies in mice revealed that a 20 mg/kg oral dose of TM5441 resulted in an average peak plasma concentration of 11.4 µM one hour after administration, with the drug becoming undetectable after 23 hours.[1]

Experimental Protocols

Cell Viability Assay
  • Cell Lines: HT1080, HCT116, Daoy, MDA-MB-231, Jurkat, and others.

  • Treatment: Cells were treated with increasing concentrations of TM5275 or TM5441.

  • Assay: Cell viability was measured using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Analysis: IC50 values were calculated from dose-response curves.[1][12]

Apoptosis Assays
  • Caspase 3/7 Activity: HT1080 and HCT116 cells were treated with the inhibitors, and caspase 3/7 activity was measured using a luminogenic substrate.[1]

  • Western Blotting: Cleavage of caspases 3, 8, and 9, and PARP was assessed by Western blot analysis of cell lysates.[1]

  • Mitochondrial Depolarization: Changes in mitochondrial membrane potential were measured using a fluorescent dye (e.g., JC-1).[1]

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: HT1080 or HCT116 cells were injected subcutaneously.

  • Treatment: Once tumors reached a palpable size, mice were treated orally with TM5441 (e.g., 20 mg/kg daily) or a vehicle control.

  • Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised for analysis of apoptosis (TUNEL staining) and vascularization (e.g., CD31 staining).[1]

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Cancer Cell Lines B Treat with TM5275 / TM5441 A->B C Cell Viability Assay (IC50) B->C D Apoptosis Assays (Caspase, Western Blot) B->D E Angiogenesis Assay (EC Branching) B->E F Xenograft Model (Mice) G Tumor Implantation F->G H Oral Administration of TM5441 G->H I Tumor Growth Measurement H->I J Ex Vivo Analysis (Apoptosis, Vasculature) I->J

Fig. 2: Experimental workflow for evaluating TM5275 and TM5441.

Summary and Conclusion

References

A Comparative Efficacy Analysis of PAI-1 Inhibitors: TM5275 Sodium and Tiplaxtinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

In Vitro Efficacy

CompoundIC50 (PAI-1 Inhibition)Reference
TM5275 sodium 6.95 µM[4]
Tiplaxtinin 2.7 µM[5]

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy: Preclinical Thrombosis Models

The antithrombotic effects of both compounds have been evaluated in rodent models of thrombosis. The following tables summarize key efficacy data from these studies.

This compound: Rat Thrombosis Model
DoseEffect on Blood Clot WeightVehicle ControlReference
10 mg/kg60.9 ± 3.0 mg72.5 ± 2.0 mg[4]
50 mg/kg56.8 ± 2.8 mg72.5 ± 2.0 mg[4]
Tiplaxtinin: Rat Carotid Artery Thrombosis Model
Dose (oral)Time to Occlusion (min)Prevention of Occlusion (%)Vehicle Control (Time to Occlusion)Reference
0.3 mg/kg32.5 ± 8.720%18.2 ± 4.6 min[6]
1.0 mg/kg46.1 ± 7.068%18.2 ± 4.6 min[6]
3.0 mg/kg41.6 ± 11.360%18.2 ± 4.6 min[6]
Tiplaxtinin: Rat Vena Cava Thrombosis Model
Dose (oral, pretreatment)Effect on Thrombus WeightReference
3 mg/kgSignificant reduction[5][6]
10 mg/kgSignificant reduction[5][6]
30 mg/kgSignificant reduction[5][6]

Signaling Pathways

Below are diagrams illustrating the proposed mechanisms of action and their impact on relevant signaling pathways.

PAI1_Inhibition_Pathway cluster_inhibitors PAI-1 Inhibitors TM5275 This compound PAI1 Active PAI-1 TM5275->PAI1 Inhibition Tiplaxtinin Tiplaxtinin Tiplaxtinin->PAI1 Inhibition tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits InactivePAI1 Inactive PAI-1 Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin FibrinClot Fibrin Clot Plasmin->FibrinClot Degrades Fibrinolysis Fibrinolysis (Clot Dissolution) FibrinClot->Fibrinolysis

TGFb_PAI1_Pathway cluster_nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMAD2/3 TGFbR->SMADs Phosphorylates PI3K_AKT PI3K/AKT Pathway TGFbR->PI3K_AKT Activates pSMADs p-SMAD2/3 SMADs->pSMADs Nucleus Nucleus pSMADs->Nucleus PAI1_Gene PAI-1 Gene (SERPINE1) PAI1_Protein PAI-1 Protein PAI1_Gene->PAI1_Protein Transcription & Translation Fibrosis Fibrosis PAI1_Protein->Fibrosis Promotes TM5275_Tiplaxtinin TM5275 / Tiplaxtinin TM5275_Tiplaxtinin->PAI1_Protein Inhibits CellPro Cell Proliferation & Survival PI3K_AKT->CellPro

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (General Protocol)
  • Procedure: a. The test compound at various concentrations is pre-incubated with recombinant human PAI-1 in assay buffer. b. Recombinant human tPA is then added to the mixture. c. After a second incubation period, the chromogenic substrate for tPA is added. d. The absorbance is measured over time using a spectrophotometer. e. The residual tPA activity is calculated, and the IC50 value is determined by plotting the percentage of PAI-1 inhibition against the compound concentration.

In Vivo Rat Thrombosis Model (FeCl3-induced)

This model is frequently used to assess the antithrombotic efficacy of compounds in vivo.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Procedure: a. Animals are anesthetized, and a carotid artery is exposed. b. A baseline blood flow is measured using an ultrasonic flow probe. c. The test compound or vehicle is administered (e.g., orally) at a specified time before injury. d. A filter paper saturated with a ferric chloride (FeCl3) solution is applied to the carotid artery to induce endothelial injury and thrombus formation. e. Blood flow is monitored continuously to determine the time to occlusion. f. At the end of the experiment, the thrombotic segment of the artery can be excised and the thrombus weight measured.

Clinical Development

Tiplaxtinin was advanced to clinical trials but was ultimately unsuccessful due to an unfavorable risk-to-benefit ratio, with concerns about bleeding disorders requiring tight dose control.[7][8]

Information on the clinical trial status of This compound is less definitive in the public domain. While some sources indicate its advancement to clinical trials, others suggest that its successors with improved properties have been the focus of more recent clinical development.[9][10]

Conclusion

References

A Comparative Guide to Small Molecule PAI-1 Inhibitors: TM5275 Sodium vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 Inhibition

Comparative Performance of PAI-1 Inhibitors

The following tables summarize the available quantitative data for TM5275 sodium and its alternatives, providing a basis for performance comparison.

Table 1: In Vitro Potency and Binding Affinity

CompoundIC50 (μM)Kd (nM)Notes
This compound 6.95[1]Not ReportedOrally bioavailable.[2]
TM5441 13.9 - 51.1[3][4]Not ReportedOrally bioavailable.[4]
Tiplaxtinin (PAI-039) 2.7[4][5][6]480[7]Orally efficacious.[5]
PAI-749 0.295254Potent and selective antagonist.

Table 2: Pharmacokinetic Profiles

CompoundAdministrationSpeciesTmaxCmaxHalf-life (t1/2)Bioavailability
This compound 10 mg/kg (oral)RatNot Reported17.5 ± 5.2 μM[1]Not ReportedFavorable profile reported.[8]
TM5441 20 mg/kg (oral)Mouse1 hour[4]11.4 μM[4]Undetectable after 23 hours[4]Orally bioavailable.[4]
Tiplaxtinin (PAI-039) 1 mg/kg (oral)RatNot Reported0.23 μg/mL4.1 hours[7]93%[7]
3 mg/kg (oral)DogNot Reported2.14 μg/mL5.42 hours[7]32%[7]
PAI-749 Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Mechanism of Action and Selectivity

In Vivo Efficacy

This compound has demonstrated antithrombotic effects in rat models of thrombosis. At doses of 10 and 50 mg/kg, it significantly reduced blood clot weights.[1] The antithrombotic effectiveness of TM5275 at 50 mg/kg was found to be equivalent to 500 mg/kg of ticlopidine.[1]

TM5441 , when administered orally at 20 mg/kg daily to mice with HT1080 and HCT116 xenografts, led to increased tumor cell apoptosis and had a significant disruptive effect on tumor vasculature.[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided.

PAI1_Signaling_Pathway PAI-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_inhibitors Small Molecule Inhibitors PAI1 PAI-1 tPA_uPA tPA/uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation TM5275 TM5275 TM5275->PAI1 Inhibits Other_Inhibitors Other Small Molecule Inhibitors Other_Inhibitors->PAI1 Inhibits

PAI1_Inhibition_Assay PAI-1 Inhibition Assay Workflow cluster_workflow Experimental Steps cluster_reagents Key Reagents step1 1. Incubate PAI-1 with Small Molecule Inhibitor step2 2. Add tPA to the mixture step1->step2 step3 3. Add chromogenic substrate for tPA step2->step3 step4 4. Measure absorbance at 405 nm step3->step4 step5 5. Calculate % inhibition step4->step5 PAI1 PAI-1 Inhibitor Inhibitor tPA tPA Substrate Chromogenic Substrate

Ferric_Chloride_Thrombosis_Model Ferric Chloride-Induced Thrombosis Model cluster_procedure In Vivo Procedure cluster_components Model Components step1 1. Anesthetize rat and expose carotid artery step2 2. Administer test compound (e.g., TM5275) or vehicle step1->step2 step3 3. Apply ferric chloride-soaked filter paper to the artery step2->step3 step4 4. Monitor blood flow to determine time to occlusion step3->step4 step5 5. Excise thrombus and measure weight step4->step5 Rat Rat Carotid_Artery Carotid Artery FeCl3 Ferric Chloride Thrombus Thrombus

Caption: Ferric chloride thrombosis model.

Experimental Protocols

PAI-1 Chromogenic Activity Assay

Materials:

  • Recombinant human t-PA

  • Chromogenic t-PA substrate (e.g., Spectrozyme tPA)

  • Assay buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

  • Add a fixed concentration of t-PA to each well and incubate for another set period (e.g., 10 minutes) at 37°C.

  • Add the chromogenic t-PA substrate to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader at time zero and then at regular intervals for a specified duration.

  • The rate of substrate cleavage is proportional to the residual tPA activity.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells in culture (e.g., human cancer cell lines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Ferric Chloride-Induced Arterial Thrombosis Model in Rats

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., sodium pentobarbital)

  • Ferric chloride (FeCl3) solution (e.g., 10-50%)

  • Filter paper

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Anesthetize the rat and surgically expose the carotid artery.[12]

  • Administer the test compound (e.g., this compound) or vehicle control, typically via oral gavage or intravenous injection, at a specified time before inducing thrombosis.

  • Place a Doppler flow probe around the carotid artery to monitor blood flow.

  • Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.[12][13]

  • Continuously monitor the blood flow until complete occlusion occurs (defined as zero blood flow) or for a predetermined observation period.

  • The primary endpoint is the time to occlusion.

  • At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.

Conclusion

References

Comparative Guide to the Antithrombotic Effects of TM5275 Sodium and Ticlopidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Experimental data from animal models indicates that both compounds are effective antithrombotic agents. Notably, in a rat arteriovenous shunt thrombosis model, orally administered TM5275 demonstrated comparable efficacy to ticlopidine at a significantly lower dose.[1]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for TM5275 sodium and ticlopidine.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssayInhibitory ConcentrationReference
This compoundPlasminogen Activator Inhibitor-1 (PAI-1)Cell-free assayIC50: 6.95 µM[1]
TiclopidineADP-induced Platelet Aggregation-While a specific IC50 is not readily available due to its nature as a prodrug requiring metabolic activation to an irreversible inhibitor, studies consistently demonstrate its potent inhibition of ADP-induced platelet aggregation.[2][3][5][2][3][5]

Table 2: Comparative Antithrombotic Efficacy in a Rat Arteriovenous Shunt Thrombosis Model

CompoundDose (oral)Thrombus Weight ReductionEquivalent EfficacyReference
This compound10 mg/kgSignificant reduction-[1]
This compound50 mg/kgSignificant reductionEquivalent to 500 mg/kg Ticlopidine[1]
Ticlopidine500 mg/kgSignificant reductionEquivalent to 50 mg/kg TM5275[1]
Vehicle Control-Baseline thrombus weight (72.5 ± 2.0 mg)-[1]

Table 3: Antithrombotic Effects in Other In Vivo Models

CompoundModelSpeciesDoseObserved EffectReference
TM5275Ferric chloride-induced carotid artery thrombosisRat3 mg/kgEquivalent antithrombotic effect to clopidogrel (a ticlopidine analog) at the same dose.
TiclopidineFerric chloride-induced carotid artery thrombosisRat-Effective in reducing thrombus formation.[6]
TM5275Photochemical-induced arterial thrombosisMonkey10 mg/kgSame antithrombotic effect as clopidogrel at the same dose, without enhanced bleeding.
TiclopidineMicrovascular thrombogenic model (arterial inversion graft)Rabbit-Significantly increased 1-hour patency rates.[7]
TiclopidineVenous thrombosis model (vena cava ligature)RatED50 = 150 mg/kg/day x 3 daysSignificantly and dose-dependently reduced thrombus weight.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.

Rat Arteriovenous Shunt Thrombosis Model

This model is utilized to assess the efficacy of antithrombotic agents in preventing thrombus formation under arterial flow conditions.

Experimental Workflow:

G cluster_preparation Animal Preparation cluster_shunt Shunt Assembly and Drug Administration cluster_thrombosis Thrombus Formation and Analysis P1 Male CD rats are anesthetized. P2 The left jugular vein and right carotid artery are exposed and cannulated. P1->P2 S1 A silicone tube containing a cotton thread is filled with saline. S2 The tube is connected between the artery and vein to create an extracorporeal shunt. S1->S2 S3 TM5275 (10 or 50 mg/kg) or ticlopidine (500 mg/kg) is administered orally 90 minutes prior to shunt placement. S2->S3 T1 Blood is allowed to circulate through the shunt for a defined period. T2 The cotton thread containing the thrombus is removed. T1->T2 T3 The wet weight of the thrombus is measured. T2->T3

Workflow for the Rat Arteriovenous Shunt Thrombosis Model.

Detailed Steps:

  • Animal Preparation: Male CD rats are anesthetized. The left jugular vein and right carotid artery are surgically exposed and cannulated with polyethylene tubing.

  • Shunt Assembly: A length of silicone tubing containing a piece of cotton thread is prepared and filled with saline to prevent air embolism.

  • Drug Administration: this compound (suspended in 0.5% carboxymethyl cellulose solution) or ticlopidine is administered orally by gavage 90 minutes before the initiation of the shunt.

  • Thrombosis Induction: The silicone tubing is connected between the arterial and venous cannulas, allowing blood to flow through the extracorporeal shunt.

  • Thrombus Quantification: After a predetermined period of blood flow, the shunt is disconnected, and the cotton thread containing the formed thrombus is carefully removed. The wet weight of the thrombus is then measured and compared between treatment groups and a vehicle control group.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model assesses the ability of a compound to prevent thrombosis initiated by chemical injury to the arterial endothelium.[8][9]

Experimental Workflow:

G cluster_preparation Surgical Preparation cluster_injury Vessel Injury cluster_monitoring Thrombosis Monitoring and Drug Effect P1 Mice or rats are anesthetized. P2 The common carotid artery is surgically exposed. P1->P2 I1 A filter paper saturated with ferric chloride (FeCl3) solution is applied to the artery. I2 The FeCl3 induces oxidative injury to the endothelium. I1->I2 M1 Blood flow is monitored using a Doppler flow probe. M2 Time to vessel occlusion is recorded. M1->M2 M3 Test compounds are administered prior to injury to assess their effect on occlusion time. M2->M3

Workflow for the Ferric Chloride-Induced Thrombosis Model.

Detailed Steps:

  • Animal Preparation: Mice or rats are anesthetized, and a midline cervical incision is made to expose the common carotid artery.

  • Vessel Injury: A piece of filter paper saturated with a specific concentration of ferric chloride (FeCl3) solution is topically applied to the adventitial surface of the carotid artery for a defined period.[10][11][12][13]

  • Thrombosis Monitoring: A Doppler flow probe is placed on the artery, distal to the site of injury, to continuously monitor blood flow.

  • Endpoint Measurement: The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl3 until blood flow ceases.

  • Drug Evaluation: Test compounds are administered at specified times before the FeCl3 application, and their effect on prolonging the TTO is compared to a vehicle control.[10]

Photochemical-Induced Arterial Thrombosis Model

This model induces thrombosis through light-induced endothelial damage in the presence of a photosensitizing dye.[14]

Experimental Workflow:

G cluster_preparation Animal Preparation cluster_induction Thrombosis Induction cluster_monitoring Monitoring and Analysis P1 Monkeys or other suitable animals are anesthetized. P2 A target artery (e.g., femoral or cerebral) is surgically exposed. P1->P2 I1 A photosensitizing dye (e.g., Rose Bengal) is administered intravenously. I2 The exposed arterial segment is irradiated with a specific wavelength of light (e.g., green light). I1->I2 I3 This photochemical reaction generates singlet oxygen, causing endothelial damage and thrombus formation. I2->I3 M1 Arterial blood flow is monitored to determine the time to occlusion. M2 The effect of pre-administered antithrombotic agents on occlusion time is evaluated. M1->M2

Workflow for the Photochemical-Induced Thrombosis Model.

Detailed Steps:

  • Animal Preparation: Non-human primates (e.g., cynomolgus monkeys) or other suitable animal models are anesthetized, and a target artery is surgically exposed.

  • Photosensitizer Administration: A photosensitizing dye, such as Rose Bengal, is injected intravenously.[14][15]

  • Photochemical Injury: The exposed segment of the artery is then irradiated with a light source of a specific wavelength, which activates the dye.[14][15] This leads to localized endothelial cell injury and the initiation of thrombus formation.

  • Blood Flow Monitoring: Blood flow in the artery is monitored continuously to determine the time until complete occlusion occurs.

  • Therapeutic Evaluation: The efficacy of antithrombotic agents administered prior to the procedure is assessed by their ability to delay or prevent vessel occlusion.

Signaling Pathways

The distinct mechanisms of action of this compound and ticlopidine are rooted in their interaction with different signaling pathways involved in hemostasis and thrombosis.

This compound: Inhibition of the Fibrinolytic Pathway

G cluster_fibrinolysis Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA inhibits TM5275 TM5275 TM5275->PAI1 inhibits

TM5275 inhibits PAI-1, promoting fibrinolysis.
Ticlopidine: Antagonism of the P2Y12 Receptor Signaling Pathway

Ticlopidine is a prodrug that is metabolized in the liver to an active thiol derivative. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, a key receptor for ADP.[4] By blocking this receptor, ticlopidine prevents the ADP-mediated signaling cascade that leads to platelet activation, degranulation, and aggregation.[17][18][19]

G cluster_platelet Platelet P2Y12 Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds Gi_protein Gi Protein P2Y12->Gi_protein activates Ticlopidine Ticlopidine (active metabolite) Ticlopidine->P2Y12 irreversibly blocks Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase inhibits PI3K PI3K Activation Gi_protein->PI3K cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation inhibits PI3K->Platelet_Activation promotes

Ticlopidine blocks the P2Y12 receptor, inhibiting platelet activation.

Conclusion

This compound and ticlopidine represent two distinct and effective strategies for antithrombotic therapy. TM5275's mechanism of enhancing the body's natural clot-dissolving system offers a novel approach, while ticlopidine's established role in preventing platelet aggregation has been a cornerstone of antiplatelet therapy. The choice between these or similar agents in a clinical or research setting will depend on the specific thrombotic condition being addressed, the desired mechanism of action, and the safety profile of the compound. The experimental models and data presented in this guide provide a foundation for further comparative studies and the development of next-generation antithrombotic drugs.

References

Unveiling the Efficacy of TM5275 Sodium: A Comparative Analysis of PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comparative Efficacy of PAI-1 Inhibitors

InhibitorIC50 (μM)TargetKey Findings
TM5275 sodium 6.95PAI-1Orally bioavailable, demonstrates antithrombotic effects without significant bleeding risk.[2][3]
Tiplaxtinin (PAI-039)2.7PAI-1Orally efficacious and selective inhibitor.[4]
TM54419.7 - 60.3PAI-1Orally bioavailable, induces apoptosis in cancer cell lines.[2][4][5]
Loureirin B26.10PAI-1A flavonoid extracted from Dracaena cochinchinensis.[4][5]
Toddalolactone37.31PAI-1A natural coumarin.[4]

In Vitro and In Vivo Validation of TM5275

Experimental studies have validated the efficacy of TM5275 in various models:

  • In Vitro: In cell-based assays, TM5275 has been shown to decrease the viability of cancer cell lines and suppress the proliferation of activated hepatic stellate cells.[3][6] It also prolongs the retention of tissue plasminogen activator (tPA) on vascular endothelial cells, enhancing fibrinolysis.[3][7]

  • In Vivo: In rat models of thrombosis, oral administration of TM5275 significantly reduced blood clot weight.[3] In mouse models of diabetic nephropathy, TM5275 effectively inhibited albuminuria, mesangial expansion, and extracellular matrix accumulation.[7] Furthermore, in a murine model of chronic obstructive pulmonary disease, its derivative, TM5441, attenuated emphysema and airway inflammation.[6]

Experimental Protocols

Chromogenic PAI-1 Activity Assay

Materials:

  • Tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2444, Glu-Gly-Arg-pNA)

  • Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test inhibitor (e.g., TM5275) in the assay buffer.

  • Inhibitor Incubation:

    • Add the different concentrations of the inhibitor to the respective wells.

  • Plasminogen Activator Addition:

    • Add a known, excess amount of tPA or uPA to each well.

  • Substrate Reaction:

    • Add plasminogen and the chromogenic plasmin substrate to each well to initiate the reaction.

  • Data Acquisition:

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanism of Action

PAI1_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD MAPK MAPK (ERK, JNK, p38) TGFbR->MAPK PI3K PI3K/AKT TGFbR->PI3K pSMAD p-SMAD2/3 SMAD->pSMAD SMAD4 SMAD4 pSMAD->SMAD4 complex formation Nucleus Nucleus pSMAD->Nucleus SMAD4->Nucleus MAPK->Nucleus PI3K->Nucleus inhibits SERPINE1 SERPINE1 Gene (PAI-1) Nucleus->SERPINE1 Transcription PAI1 PAI-1 Protein SERPINE1->PAI1 Translation tPA_uPA tPA / uPA PAI1->tPA_uPA inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Fibrin_degradation Fibrin Degradation Fibrin_clot->Fibrin_degradation

PAI1_Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation biochemical_assay Biochemical Assay (Chromogenic Assay) ic50 Determine IC50 biochemical_assay->ic50 cell_based_assay Cell-Based Assays (e.g., Viability, Migration) mechanism Mechanism of Action Studies cell_based_assay->mechanism ic50->cell_based_assay animal_model Animal Model Selection (e.g., Thrombosis, Fibrosis) mechanism->animal_model dosing Dosing and Administration animal_model->dosing efficacy Efficacy Assessment (e.g., Clot size, Biomarkers) dosing->efficacy toxicity Toxicity and Safety dosing->toxicity

TM5275_Mechanism_of_Action TM5275 This compound PAI1_active Active PAI-1 TM5275->PAI1_active Binds to β-sheet A PAI1_inactive Inactive PAI-1 (Altered Conformation) PAI1_active->PAI1_inactive Conformational Change tPA_uPA tPA / uPA PAI1_inactive->tPA_uPA Interaction Blocked Fibrinolysis Fibrinolysis tPA_uPA->Fibrinolysis Promotes

Caption: Proposed mechanism of action for this compound.

References

Control Experiments for TM5275 Sodium In Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Controls in TM5275 In Vitro Research

Comparative Data on In Vitro Controls for TM5275

The following table summarizes the expected outcomes when using TM5275 in comparison to essential positive and negative controls in key in vitro assays. These values are illustrative and may vary depending on the cell line and specific experimental conditions.

Parameter TM5275 Positive Control (Tiplaxtinin/PAI-039) Negative Control (Vehicle - DMSO) Rationale for Comparison
PAI-1 Inhibition (IC50) ~6.95 µM[1][6]~2.7 µM[2][4]No inhibitionTo confirm the on-target activity of TM5275 and compare its potency against another known PAI-1 inhibitor.
Cell Viability (e.g., in cancer cell lines) Dose-dependent decrease[7][8]Dose-dependent decrease[4]No significant effect at corresponding concentrationsTo assess the cytotoxic or cytostatic effects of TM5275 and differentiate them from non-specific vehicle effects.
Apoptosis Induction Increased caspase 3/7 activity[8]Increased apoptosis[2]No significant changeTo determine if the observed decrease in cell viability is due to the induction of programmed cell death.
Cell Migration Inhibition of migrationInhibition of migration[9]No significant effectTo evaluate the functional consequence of PAI-1 inhibition on a key cellular process.
Fibrinolysis (Clot Lysis Assay) Enhanced fibrinolysis[7]Enhanced fibrinolysisNo effectTo directly measure the pro-fibrinolytic effect of TM5275 resulting from PAI-1 inhibition.

Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

Materials:

  • Recombinant human t-PA

  • Plasminogen

  • Chromogenic plasmin substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of TM5275 and Tiplaxtinin in DMSO. Further dilute in assay buffer to desired concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • In a 96-well plate, add TM5275, Tiplaxtinin, or vehicle (DMSO) to respective wells.

  • Add recombinant human t-PA to all wells and incubate for a further 10-15 minutes.

  • Add plasminogen to all wells. The active t-PA will convert plasminogen to plasmin.

  • Add the chromogenic plasmin substrate.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over 30-60 minutes using a microplate reader.

Cell Viability Assay (MTT or similar)

This assay assesses the effect of TM5275 on cell proliferation and viability.

Materials:

  • Cell line of interest (e.g., HT1080 fibrosarcoma)

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of TM5275 and Tiplaxtinin in complete culture medium. Include a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds or vehicle.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing Pathways and Workflows

PAI-1 Signaling Pathway

PAI1_Signaling cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_drug_action Drug Intervention cluster_outcome Biological Outcome Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation (Fibrinolysis) PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits Fibrin Fibrin Fibrin->Fibrin_Degradation Plasmin

Experimental Workflow for In Vitro PAI-1 Inhibitor Screening

experimental_workflow cluster_assays In Vitro Assays cluster_cell_assays start Start: Prepare Compounds (TM5275, Positive Control, Vehicle) biochemical_assay Biochemical Assay (PAI-1 Activity) start->biochemical_assay cell_based_assays Cell-Based Assays start->cell_based_assays data_analysis Data Analysis (IC50, % Inhibition, etc.) biochemical_assay->data_analysis viability Cell Viability (e.g., MTT) cell_based_assays->viability apoptosis Apoptosis (e.g., Caspase Glo) cell_based_assays->apoptosis migration Cell Migration (e.g., Transwell) cell_based_assays->migration viability->data_analysis apoptosis->data_analysis migration->data_analysis conclusion Conclusion: Compare efficacy and specificity data_analysis->conclusion

References

TM5275: A Comparative Analysis of Sodium Cross-Reactivity with Other Serpins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Specificity of TM5275

Serpin TargetCommon NameSerpin CladeTM5275 IC50Reference
SERPINE1 PAI-1 E 6.95 μM [2]
SERPINA1α1-antitrypsinA> 100 μM (No significant inhibition)[1]
SERPINF2α2-antiplasminF> 100 μM (No significant inhibition)[1]
Other Serpins--Data not publicly available, but expected to be high-

Experimental Protocols

The determination of an inhibitor's specificity against a panel of related enzymes like serpins is a critical step in drug development. The following protocols outline the key experiments used to assess the cross-reactivity of compounds like TM5275.

IC50 Determination via Chromogenic or Fluorogenic Assays

This is a standard method to quantify the potency of an inhibitor. The assay measures the enzymatic activity of the target protease in the presence of its serpin inhibitor and varying concentrations of the test compound.

General Protocol:

  • Reagents:

    • Target serine protease (e.g., human tPA)

    • Chromogenic or fluorogenic substrate for the protease

    • Test inhibitor (TM5275) at various concentrations

    • Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)

  • Procedure:

    • A fixed concentration of the serpin is pre-incubated with a dilution series of the test inhibitor for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

    • The target protease is then added to the mixture, initiating the inhibition reaction between the serpin and the protease.

    • After a second incubation period, the chromogenic or fluorogenic substrate is added.

    • The rate of substrate cleavage is measured over time by monitoring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the serpin's inhibitory activity by 50%.

Serpin Specificity Profiling (Counter-Screening)

To assess cross-reactivity, the inhibitor is tested against a panel of other relevant serpins and their respective target proteases.

Principle: The IC50 determination protocol is adapted for other serpin-protease pairs. A high IC50 value for these other serpins indicates high specificity for the primary target.

General Protocol:

  • Selection of Serpins: A panel of serpins from different clades and with diverse physiological roles is chosen (e.g., antithrombin, α1-antitrypsin, C1 inhibitor, etc.).

  • Assay Execution: For each serpin in the panel, the corresponding target protease and its specific substrate are used. The IC50 of the test compound is determined for each serpin-protease interaction as described in the previous protocol.

Visualizations

PAI_1_Signaling_Pathway PAI-1 Signaling and Inhibition TGFb TGF-β PAI1_Gene SERPINE1 Gene (PAI-1) TGFb->PAI1_Gene Induces Expression PAI1 PAI-1 Protein PAI1_Gene->PAI1 uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Plasmin->Fibrin_Degradation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation TM5275 TM5275 TM5275->PAI1 Inhibits

PAI-1 signaling pathway and the point of inhibition by TM5275.

Serpin_Inhibitor_Specificity_Workflow Experimental Workflow for Serpin Inhibitor Specificity Start Start: Potent PAI-1 Inhibitor (e.g., TM5275) Primary_Screen Primary Assay: IC50 Determination for PAI-1 Start->Primary_Screen IC50_Result IC50 (PAI-1) < 10 µM? Primary_Screen->IC50_Result Secondary_Screen Secondary Assay: Cross-Reactivity Panel (e.g., α1-antitrypsin, Antithrombin, C1 inhibitor) IC50_Result->Secondary_Screen Yes Stop Stop: Low Potency IC50_Result->Stop No Selectivity_Analysis Selectivity Analysis: Compare IC50 values Secondary_Screen->Selectivity_Analysis Selective High Selectivity: IC50 (Other Serpins) >> IC50 (PAI-1) Selectivity_Analysis->Selective >100-fold difference Non_Selective Low Selectivity: Further Optimization Needed Selectivity_Analysis->Non_Selective <100-fold difference

Workflow for assessing the specificity of a serpin inhibitor.

References

TM5275 Sodium: A Comparative Literature Review of its Efficacy as a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

Table 1: In Vitro Efficacy of TM5275 Sodium and Comparators
CompoundTargetAssayIC50Cell Line(s)Reference
This compound PAI-1Cell-free assay6.95 µM-[1]
This compound Cell ViabilityCellTiter-Glo70-100 µM (at 72h)ES-2, JHOC-9 (Ovarian)[2]
PAI-039 (Tiplaxtinin)PAI-1tPA-dependent hydrolysis~29-32 µM (cell viability)HT1080, HCT116[1]
Table 2: Preclinical Efficacy of this compound in Thrombosis Models
Animal ModelTreatment GroupDosePrimary OutcomeResultComparator(s)Reference
Rat Arteriovenous ShuntTM5275 10 mg/kg (oral)Thrombus Weight60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle)Ticlopidine (500 mg/kg): equivalent efficacy[1]
TM5275 50 mg/kg (oral)Thrombus Weight56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle)Ticlopidine (500 mg/kg): equivalent efficacy[1]
Rat FeCl3-induced Carotid Artery ThrombosisTM5275 1-10 mg/kg (oral)Antithrombotic EffectEquivalent to ClopidogrelClopidogrel (3 mg/kg)[3]
Non-human Primate (Cynomolgus Monkey) Photochemically Induced ThrombosisTM5275 10 mg/kgTotal Occlusion Time53.9 ± 19.9 min (vs. 119.0 ± 17.4 min in vehicle)Clopidogrel (10 mg/kg): 39.4 ± 25.8 min[1]
TM5275 10 mg/kgBleeding TimeNo significant increaseClopidogrel: No significant increase[1]
Table 3: Preclinical Efficacy of Tiplaxtinin (PAI-039) in a Rat Venous Thrombosis Model
Animal ModelTreatment GroupDosePrimary OutcomeResultComparator(s)Reference
Rat Stenosis Model of Venous ThrombosisTiplaxtinin 1 mg/kg (oral)Thrombus Weight Reduction52% decrease vs. controlLovenox (3 mg/kg, s.c.): 39% decrease[4]
Tiplaxtinin 5 mg/kg (oral)Thrombus Weight ReductionStatistically significant decrease vs. control-[4]
Tiplaxtinin 10 mg/kg (oral)Thrombus Weight Reduction23% decrease vs. control-[4]
Table 4: Preclinical Efficacy of this compound in Hepatic Fibrosis Models
Animal ModelTreatment GroupKey FindingsQuantitative DataReference
Rat Choline-deficient L-amino-acid-defined (CDAA) diet-induced SteatohepatitisTM5275 Attenuated liver fibrosis development.Significant reduction in Sirius-Red positive area.
Rat Porcine Serum (PS)-induced Liver Fibrosis in Diabetic RatsTM5275 Suppressed the proliferation of activated hepatic stellate cells (HSCs) and collagen synthesis.Significant decrease in α-SMA positive cells and hydroxyproline content.
Table 5: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
Cell LineHistological SubtypePAI-1 ExpressionTM5275 IC50 (µM) at 72hEffect of TM5275 (100 µM)Reference
ES-2Clear Cell CarcinomaHigh70-100G2/M cell cycle arrest, increased apoptosis[2]
JHOC-9Clear Cell CarcinomaHigh70-100Decreased cell viability[2]
SKOV3Serous AdenocarcinomaModerate>100Relatively insensitive[2]
RMG-1Clear Cell CarcinomaModerate>100Relatively insensitive[2]
OVCAR-3Serous AdenocarcinomaLow>100Relatively insensitive[2]

Signaling Pathways and Experimental Workflows

PAI-1 Signaling and Inhibition by TM5275

PAI1_Inhibition cluster_0 Fibrinolysis Cascade cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin Fibrin tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA inhibits Inactive_PAI1 Inactive PAI-1 TM5275 TM5275 TM5275->PAI1 binds to & inactivates

PAI-1 signaling and the mechanism of inhibition by TM5275.
Experimental Workflow: Rat Ferric Chloride (FeCl3)-Induced Thrombosis Model

This model is widely used to evaluate the efficacy of antithrombotic agents. A chemical injury is induced to the carotid artery, leading to the formation of a thrombus. The effect of the test compound is assessed by measuring the time to vessel occlusion or the final thrombus weight.

FeCl3_Thrombosis_Workflow cluster_setup Animal Preparation & Surgery cluster_treatment Treatment Administration cluster_induction Thrombosis Induction cluster_monitoring Data Collection & Analysis A1 Anesthetize Rat A2 Expose Carotid Artery A1->A2 A3 Place Flow Probe A2->A3 B1 Administer TM5275 (oral) or Vehicle/Comparator A3->B1 C1 Apply FeCl3-soaked Filter Paper to Artery B1->C1 D1 Monitor Blood Flow C1->D1 D2 Measure Time to Occlusion D1->D2 D3 Excise Artery & Weigh Thrombus D2->D3 D4 Statistical Analysis D3->D4

Workflow for the rat FeCl3-induced thrombosis model.
Experimental Workflow: Ovarian Cancer Xenograft Model

This in vivo model is crucial for assessing the anti-tumor efficacy of novel compounds. Human ovarian cancer cells are implanted into immunocompromised mice, and tumor growth is monitored over time following treatment.

Ovarian_Cancer_Xenograft_Workflow cluster_cell_prep Cell Culture & Preparation cluster_implantation Tumor Implantation cluster_tumor_growth Tumor Establishment cluster_treatment_cancer Treatment & Monitoring cluster_endpoint Endpoint Analysis E1 Culture Human Ovarian Cancer Cells (e.g., ES-2) E2 Harvest and Prepare Cell Suspension E1->E2 F1 Implant Cells Subcutaneously or Orthotopically into Nude Mice E2->F1 G1 Allow Tumors to Grow to a Palpable Size F1->G1 H1 Randomize Mice into Treatment Groups G1->H1 H2 Administer TM5275 or Vehicle H1->H2 H3 Measure Tumor Volume (e.g., with calipers or imaging) H2->H3 I1 Euthanize Mice at Endpoint H3->I1 I2 Excise Tumors and Weigh I1->I2 I3 Histological & Molecular Analysis I2->I3

Workflow for an ovarian cancer xenograft model.

Experimental Protocols

Rat Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of orally administered TM5275.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Anesthesia and Surgery: Rats are anesthetized, and the left common carotid artery is exposed through a midline cervical incision. A flow probe is placed around the artery to monitor blood flow.

  • Drug Administration: TM5275 is administered orally via gavage at doses ranging from 1 to 10 mg/kg. Control animals receive the vehicle. Comparator drugs like clopidogrel (3 mg/kg) are also administered orally.

  • Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the surface of the carotid artery for a specified duration to induce endothelial injury and subsequent thrombus formation.

  • Monitoring and Endpoint: Blood flow is continuously monitored. The primary endpoint is the time to complete occlusion of the artery. Alternatively, at a set time point after injury, the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.

Data Analysis: The time to occlusion or the thrombus weight in the TM5275-treated group is compared to the vehicle and comparator groups using appropriate statistical tests.

Rat Model of Hepatic Fibrosis

Objective: To assess the anti-fibrotic effect of TM5275 in vivo.

Models:

  • Choline-deficient L-amino-acid-defined (CDAA) diet-induced steatohepatitis: Fischer 344 rats are fed a CDAA diet for several weeks to induce steatohepatitis and fibrosis.

  • Porcine serum (PS)-induced liver fibrosis in diabetic rats: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, receive intraperitoneal injections of porcine serum to induce liver fibrosis.

Procedure:

  • Induction of Fibrosis: Rats are subjected to either the CDAA diet or PS injections for the specified duration.

  • Treatment: TM5275 is administered orally daily.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and liver tissue is collected.

  • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius-Red for collagen deposition. Immunohistochemistry is performed to detect markers of hepatic stellate cell activation (e.g., α-smooth muscle actin, α-SMA).

  • Biochemical Analysis: Liver tissue homogenates are used to measure hydroxyproline content as an indicator of collagen deposition.

Data Analysis: The extent of fibrosis (Sirius-Red staining area), the number of activated stellate cells (α-SMA positive cells), and biochemical markers of fibrosis are compared between the TM5275-treated and control groups.

Ovarian Cancer Xenograft Model

Animals: Immunocompromised mice (e.g., nude or SCID).

Procedure:

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically (into the ovarian bursa) of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous tumors. For orthotopic models, tumor burden can be monitored using non-invasive imaging techniques if the cells are engineered to express a reporter gene (e.g., luciferase).

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are excised and weighed.

  • Analysis: Tumor growth inhibition is calculated. Further analysis of the tumor tissue can include immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.

Data Analysis: Tumor growth curves and final tumor weights are compared between the treated and control groups.

Conclusion

References

A Head-to-Head Comparison of PAI-1 Inhibitors in Fibrosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

PAI-1 Signaling in Fibrosis

PAI-1 Signaling Pathway in Fibrosis PAI-1 Signaling Pathway in Fibrosis TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor Smad Smad Signaling TGFb_Receptor->Smad PAI1_Gene PAI-1 Gene Transcription Smad->PAI1_Gene PAI1 PAI-1 PAI1_Gene->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibition Plasminogen Plasminogen tPA_uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Fibrosis Fibrosis ECM_Degradation->Fibrosis Reduces PAI1_Inhibitors PAI-1 Inhibitors (Tiplaxtinin, TM5275, TM5614, MDI-2517) PAI1_Inhibitors->PAI1 Inhibition Bleomycin-Induced Pulmonary Fibrosis Workflow Bleomycin-Induced Pulmonary Fibrosis Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Bleomycin_Administration Bleomycin Administration (Intratracheal or Oropharyngeal) Animal_Acclimatization->Bleomycin_Administration PAI1_Inhibitor_Treatment PAI-1 Inhibitor Treatment (e.g., Oral Gavage) Bleomycin_Administration->PAI1_Inhibitor_Treatment Monitoring Monitoring (Body Weight, Clinical Signs) PAI1_Inhibitor_Treatment->Monitoring Sacrifice Sacrifice (e.g., Day 14 or 21) Monitoring->Sacrifice Tissue_Harvesting Tissue Harvesting (Lungs, BALF) Sacrifice->Tissue_Harvesting Fibrosis_Assessment Fibrosis Assessment Tissue_Harvesting->Fibrosis_Assessment

Comparative Efficacy of TM5275 Sodium in Diverse Cell Lines: A PAI-1 Inhibitor Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Overview: IC50 Validation

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of TM5275 sodium and its analogues, alongside a key alternative, providing a snapshot of their comparative efficacy in different cellular contexts.

CompoundCell LineIC50 (µM)Assay Type
TM5275 Multiple Human Cancer Cell Lines9.7 - 60.3Cell Viability
(Cell-Free)6.95Biochemical
TM5441 Multiple Human Cancer Cell Lines9.7 - 60.3Cell Viability
Tiplaxtinin (PAI-039) HT-1080 (Fibrosarcoma)28.4Cell Viability
A549 (Lung Carcinoma)35.7Cell Viability
HCT-116 (Colorectal Carcinoma)32.4Cell Viability
MDA-MB-231 (Breast Cancer)61.5Cell Viability
T24 (Bladder Carcinoma)43.7Cell Viability
UM-UC-14 (Bladder Carcinoma)52.8Cell Viability
S35225 (Clot Lysis Assay)0.6Biochemical
(Rat Plasma PAI-1)194Biochemical
(Human Plasma PAI-1)260Biochemical

Mechanism of Action: PAI-1 Signaling Pathway

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling tPA tPA/uPA Plasmin Plasmin tPA->Plasmin activates PAI1 PAI-1 PAI1->tPA inhibits Cell_Migration Cell Migration & Invasion PAI1->Cell_Migration promotes Apoptosis Apoptosis PAI1->Apoptosis inhibits Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin Fibrin Fibrin->Fibrin_Degradation TM5275 TM5275 TM5275->PAI1 inhibits

PAI-1 signaling pathway and the inhibitory action of TM5275.

Experimental Protocols

The determination of IC50 values is crucial for evaluating the efficacy of an inhibitor. Below are detailed protocols for common cell viability assays used in the validation of compounds like TM5275.

Cell Viability Assay (MTT/WST-1)

Materials:

  • 96-well cell culture plates

  • Selected cell lines (e.g., HT-1080, A549, HCT-116)

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of TM5275 and other inhibitors in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will reduce the WST-1 to a soluble formazan dye.

  • Data Acquisition:

    • For MTT assay: After incubation, add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • For WST-1 assay: Measure the absorbance of the colored solution at a wavelength of 450 nm.

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for the validation of TM5275's IC50 in different cell lines.

experimental_workflow start Start cell_culture Cell Line Culture (e.g., HT-1080, A549) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with TM5275 Serial Dilutions seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay Cell Viability Assay (MTT or WST-1) incubation->assay readout Absorbance Measurement assay->readout analysis IC50 Calculation readout->analysis end End analysis->end

Safety Operating Guide

Essential Procedures for the Safe Disposal of TM5275 Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for TM5275 sodium are not publicly available. This guide provides a general operational and disposal plan for reactive sodium compounds. Researchers, scientists, and drug development professionals must obtain and adhere to the specific instructions provided in the Safety Data Sheet (SDS) for this compound and consult with their institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.

This document is intended to supplement, not replace, official institutional and regulatory protocols. Adherence to proper safety and disposal guidelines is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to work in a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (Nitrile gloves are often recommended, but consult the manufacturer's compatibility chart).[1]

  • Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe footwear.[1][2]

Step-by-Step Disposal Protocol for Reactive Sodium Compounds

This protocol outlines a chemical quenching process designed to safely neutralize small quantities of reactive sodium compounds. The principle is to react the sodium compound sequentially with alcohols of increasing reactivity, followed by water, to control the exothermic reaction and the release of flammable hydrogen gas.

Equipment and Reagents:

  • Reaction flask (appropriately sized for the quantity of waste)

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Ice bath

  • Anhydrous isopropanol or tert-butanol

  • Ethanol

  • Methanol

  • Deionized water

  • pH paper or meter

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is clean and free of clutter.[3]

    • Place a suitably sized reaction flask equipped with a stir bar in an ice bath on a magnetic stir plate.[1]

    • If the this compound is in an oil suspension, wash it with an anhydrous solvent like hexane and decant the solvent.[1]

  • Initial Quenching (Least Reactive Alcohol):

    • Slowly and dropwise, add a less reactive alcohol such as isopropanol or tert-butanol to the stirring this compound waste.[1][4][5]

    • Control the rate of addition to manage the exothermic reaction and hydrogen gas evolution. The flask should remain cool to the touch.[6]

  • Sequential Quenching (More Reactive Alcohols):

    • Once the reaction with the initial alcohol subsides (i.e., gas evolution ceases), begin the slow, dropwise addition of ethanol.[4][5]

    • After the reaction with ethanol is complete, repeat the process with methanol.[4][5]

  • Final Quenching (Water):

    • After all reactions with alcohols are complete, very cautiously add water dropwise to the mixture to ensure all residual reactive material is neutralized.[2] Be aware that even after the addition of methanol, the reaction with water can be vigorous.[2][6]

  • Neutralization and Waste Collection:

    • Allow the mixture to stir for several hours to ensure the reaction is complete.[4][5]

    • Check the pH of the resulting solution. Neutralize if necessary with a dilute acid.

    • The final solution should be placed in a clearly labeled hazardous waste container for disposal through your institution's EHS office.[7][8]

Data Presentation

The following table summarizes key quantitative parameters for the quenching of sodium metal, which can serve as a general guideline. These values must be adjusted based on the specific reactivity and quantity of this compound.

ParameterGuidelineRationale
Initial Quenching Agent Isopropanol or tert-butanolSlower reaction rate provides better control over heat and hydrogen gas evolution.
Quenching Progression Isopropanol -> Ethanol -> Methanol -> WaterGradually increases the reactivity of the quenching agent to ensure a controlled reaction.[4][5]
Reaction Temperature Maintained at a low temperature using an ice bath.To control the exothermic reaction and prevent uncontrolled boiling or fire.[1]
Final Waste Aqueous/alcoholic solution, neutralized.To be disposed of as hazardous waste in accordance with institutional and local regulations.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe disposal of this compound, emphasizing critical decision points and safety checks.

G cluster_prep Preparation Phase cluster_quench Quenching Protocol cluster_disposal Final Disposal start Start: Identify This compound Waste sds Obtain and Review This compound SDS start->sds ehs Consult with EHS Office for Specific Protocol sds->ehs ppe Don Appropriate PPE (Face shield, lab coat, gloves) ehs->ppe setup Set up in Chemical Fume Hood with Ice Bath ppe->setup quench_iso Slowly Add Isopropanol or tert-Butanol setup->quench_iso check_gas1 Gas Evolution Ceased? quench_iso->check_gas1 check_gas1->quench_iso No, continue addition slowly quench_etoh Slowly Add Ethanol check_gas1->quench_etoh Yes check_gas2 Gas Evolution Ceased? quench_etoh->check_gas2 check_gas2->quench_etoh No, continue addition slowly quench_meoh Slowly Add Methanol check_gas2->quench_meoh Yes check_gas3 Gas Evolution Ceased? quench_meoh->check_gas3 check_gas3->quench_meoh No, continue addition slowly quench_water Cautiously Add Water check_gas3->quench_water Yes check_complete Reaction Complete? quench_water->check_complete check_complete->quench_water No, allow more time to react neutralize Neutralize Solution (Check pH) check_complete->neutralize Yes container Transfer to Labeled Hazardous Waste Container neutralize->container dispose Dispose via EHS Office container->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.